Iminodiacetic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
2802-06-4 |
|---|---|
Molecular Formula |
C4H8ClNO4 |
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-(carboxymethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO4.ClH/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);1H |
InChI Key |
KKHJQZVEUKJURX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NCC(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of iminodiacetic acid hydrochloride. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Physicochemical Properties
This compound is the hydrochloride salt of iminodiacetic acid, a dicarboxylic acid and a secondary amine. The presence of the hydrochloride makes it more amenable for certain applications where adjusting the pH is critical.
Table 1: Physicochemical Properties of Iminodiacetic Acid and its Hydrochloride Salt
| Property | Iminodiacetic Acid | This compound |
| Molecular Formula | C₄H₇NO₄ | C₄H₈ClNO₄[1] |
| Molecular Weight | 133.10 g/mol [1] | 169.56 g/mol [1] |
| Appearance | White to off-white crystalline powder | Crystalline solid |
| Melting Point | 247.5 °C (decomposes)[2] | 238-239 °C (decomposes)[1] |
| pKa (at 25 °C) | pKa1 = 2.98, pKa2 = 9.89[1][2] | Not explicitly found, but will be lower than the parent acid due to the protonated amine. |
| Solubility in Water | 2.43 g/100 mL at 5 °C[1][2][3] | Freely soluble in water. Concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH.[1] |
| Solubility in Organic Solvents | Practically insoluble in acetone, methanol (B129727), ether, benzene, carbon tetrachloride, and heptane.[1][2][3] | Data not readily available, but expected to have low solubility in non-polar organic solvents. |
Table 2: Solubility of Iminodiacetic Acid in Water at Various Temperatures [4]
| Temperature (°C) | Solubility ( g/100 mL) |
| 5 | 2.43 |
| 20 | 2.9 |
| 40 | 6.3 |
| 60 | 12.8 |
| 80 | 23.0 |
| 100 | 32.5 |
Chemical Reactivity
The primary chemical property of iminodiacetic acid and its hydrochloride is its ability to act as a chelating agent. The iminodiacetate (B1231623) dianion is a tridentate ligand, binding metal ions through the nitrogen atom and the two carboxylate groups to form stable five-membered chelate rings.[5][6]
In the hydrochloride salt, the secondary amine is protonated. To engage in chelation, the acidic proton must be removed, which is typically achieved by adjusting the pH of the solution to a basic or neutral range.
Common Reactions:
-
Acid-Base Reactions: this compound, being an acidic salt, will react with bases to deprotonate the carboxylic acid and amine groups, forming the iminodiacetate dianion which is the active chelating form. Concentrated aqueous solutions of the hydrochloride salt will yield the free iminodiacetic acid when the pH is adjusted to 2 with a base like NaOH.[1]
-
Chelation of Metal Ions: The iminodiacetate ligand forms stable complexes with a wide range of divalent and trivalent metal ions, including but not limited to Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Fe³⁺, and Cd²⁺.[5] This property is the basis for its widespread use in applications such as immobilized metal affinity chromatography (IMAC).
Experimental Protocols
A common method for the synthesis of iminodiacetic acid involves the reaction of monochloroacetic acid with glycine (B1666218) in the presence of a base, followed by acidification with hydrochloric acid to yield the hydrochloride salt.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve monochloroacetic acid in water.
-
Addition of Base and Glycine: Slowly add a slurry of calcium hydroxide (B78521) to the monochloroacetic acid solution. Subsequently, add an aqueous solution of glycine. The reaction mixture is typically heated and stirred for several hours to ensure complete reaction.
-
Acidification: After the initial reaction, the mixture is acidified with concentrated hydrochloric acid. This step protonates the iminodiacetate and facilitates the precipitation of the hydrochloride salt.
-
Isolation and Purification: The reaction mixture is cooled to induce crystallization of this compound. The solid product is then collected by filtration, washed with a suitable solvent like methanol to remove impurities, and dried under vacuum.[7]
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry crystalline sample is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. For a pure substance, this range is typically narrow. It is important to note that this compound decomposes at its melting point.
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Analysis: The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Chelation of a metal ion by the iminodiacetate dianion.
Caption: Workflow for protein purification using IMAC.
References
- 1. Iminodiacetic Acid [drugfuture.com]
- 2. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Iminodiacetic acid | 142-73-4 [smolecule.com]
- 4. Thermo Scientific Chemicals Iminodiacetic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Iminodiacetic Acid | High-Purity Reagent | RUO [benchchem.com]
- 6. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Iminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2802-06-4
This technical guide provides a comprehensive overview of iminodiacetic acid hydrochloride, a compound of significant interest in various scientific and pharmaceutical domains. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its primary applications, particularly its role as a chelating agent and in diagnostic imaging.
Compound Identification and Properties
This compound, systematically known as N-(carboxymethyl)glycine hydrochloride, is the hydrochloride salt of iminodiacetic acid. It is a white crystalline solid.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 2802-06-4 | [1][2][3] |
| Molecular Formula | C₄H₈ClNO₄ | [1][2][3] |
| Molecular Weight | 169.56 g/mol | [1][2] |
| IUPAC Name | 2-(carboxymethylamino)acetic acid;hydrochloride | [2] |
| Synonyms | N-(Carboxymethyl)glycine hydrochloride, Diglycine hydrochloride | [2] |
| Appearance | Crystals | [4] |
| Melting Point | 238-239 °C (decomposes) | [4] |
| Solubility | Concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH. | [4] |
Synthesis of this compound
Several methods for the synthesis of iminodiacetic acid and its subsequent conversion to the hydrochloride salt have been reported. Below are detailed protocols for two common approaches.
Experimental Protocol: Synthesis from Monochloroacetic Acid and Glycine (B1666218)
This method involves the reaction of monochloroacetic acid with glycine in the presence of a base, followed by acidification to yield the hydrochloride salt.
Materials:
-
Monochloroacetic acid
-
Glycine
-
Calcium hydroxide (B78521)
-
Concentrated hydrochloric acid
Procedure:
-
To a solution of 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water, add 7.4 g (0.1 mol) of calcium hydroxide.
-
In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75 °C.
-
With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution. Maintain the pH of the reaction mixture between 9 and 11 and the temperature at 65-70 °C.
-
After the addition is complete, continue to stir the reaction mass at the same temperature.
-
Acidify the reaction mixture with 33 cm³ (0.4 mol) of concentrated hydrochloric acid at a temperature of 85-90 °C until a pH of 1.8-2.0 is reached.
-
Cool the solution to 5-10 °C to precipitate the product.
-
Isolate the target product by filtration.
-
The filtered product can be washed with methanol.
Experimental Protocol: Synthesis from Iminodiacetonitrile (B147120)
This protocol details the hydrolysis of iminodiacetonitrile to iminodiacetic acid, which is then converted to the hydrochloride salt.
Materials:
-
Iminodiacetonitrile
-
Calcium hydroxide
-
37% Hydrochloric acid
-
Methanol
-
Water
Procedure:
-
Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.
-
Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.
-
Allow the hydrolysis reaction to proceed at 25°C for 5 hours.
-
After the reaction is complete, neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.
-
Concentrate the reaction solution under vacuum until its weight is reduced to 100 g.
-
Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.
-
Filter the precipitated crystals, wash with 20 ml of methanol, and dry in a vacuum dryer at 60°C for 24 hours to obtain the product.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods
The purity and identity of this compound can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of iminodiacetic acid involves pre-column derivatization followed by HPLC.
Experimental Protocol: HPLC Analysis with Pre-column Derivatization
Materials and Reagents:
-
Iminodiacetic acid standard solutions (e.g., 2, 4, 6, 8, 10 mg/mL)
-
2,4-Dinitrofluorobenzene (DNFB) solution
-
1mol/L Sodium bicarbonate (NaHCO₃) solution
-
0.2mol/L Phosphate (B84403) buffer (pH 7.0)
-
Methanol (HPLC grade)
-
0.05mol/L Acetic acid-sodium acetate (B1210297) solution
-
Water (distilled or deionized)
Procedure:
-
Derivatization:
-
To 0.1 mL of the standard or sample solution, add 1.0 mL of 1 mol/L NaHCO₃ solution, 0.4 mL of 6% (v/v) 2,4-dinitrofluorobenzene in acetonitrile, and 1.0 mL of distilled water.
-
React the mixture at 60°C in the dark for 30 minutes.
-
After cooling, add 7.5 mL of 0.2 mol/L phosphate buffer (pH 7.0).
-
Filter the solution through a syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Methanol : 0.05 mol/L acetic acid-sodium acetate solution (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength for the DNFB derivative.
-
Table 2: Spectral Data for Iminodiacetic Acid
| Technique | Key Data Points |
| FT-IR (KBr Pellet) | Characteristic peaks for O-H (carboxylic acid), N-H (secondary amine), C=O (carbonyl), and C-N stretching. |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern. |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons adjacent to the nitrogen and carboxyl groups. |
Applications in Research and Drug Development
Iminodiacetic acid and its derivatives have several important applications, primarily stemming from their ability to chelate metal ions.
Chelating Agent
Iminodiacetic acid is a tridentate ligand, meaning it can form three bonds to a central metal ion through its nitrogen atom and the two carboxylate groups. This property makes it an effective chelating agent for various divalent and trivalent metal ions. This is utilized in areas such as heavy metal removal and as a component of ion-exchange resins.
Caption: Chelation of a divalent metal ion (M²⁺) by iminodiacetate.
Radiopharmaceuticals and Diagnostic Imaging
Derivatives of iminodiacetic acid are crucial in nuclear medicine. Technetium-99m (⁹⁹ᵐTc) labeled iminodiacetic acid derivatives, such as those used in hepatobiliary iminodiacetic acid (HIDA) scans, are employed as radiotracers to evaluate the function of the liver, gallbladder, and bile ducts.
HIDA Scan Workflow:
-
A ⁹⁹ᵐTc-labeled iminodiacetic acid derivative is injected intravenously into the patient.
-
The radiotracer is taken up by hepatocytes and excreted into the bile.
-
A gamma camera tracks the flow of the radiotracer from the liver, into the gallbladder, and then into the small intestine.
-
This allows for the diagnosis of conditions such as cholecystitis, bile duct obstruction, and bile leaks.[2]
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: Physicochemical Properties of Iminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physicochemical properties of iminodiacetic acid hydrochloride. The data is presented to support research and development activities where this compound is of interest.
Core Physicochemical Data
This compound is the hydrochloride salt of iminodiacetic acid. Its fundamental properties are summarized below for easy reference and comparison.
| Property | This compound | Iminodiacetic Acid (Parent Compound) |
| Molecular Weight | 169.56 g/mol [1][2] | 133.10 g/mol [1][3] |
| Molecular Formula | C4H8ClNO4[2][4][5] | C4H7NO4[1][3] |
| CAS Registry Number | 2802-06-4[4] | 142-73-4[1] |
| Synonyms | N-(Carboxymethyl)glycine hydrochloride[2] | N-(Carboxymethyl)glycine, Diglycine, IDA[1] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, are beyond the scope of this document. The provided molecular weights are based on established and verified chemical data.
Logical Relationships and Structures
The relationship between iminodiacetic acid and its hydrochloride salt is a simple acid-base reaction. The addition of hydrogen chloride (HCl) to iminodiacetic acid results in the formation of the hydrochloride salt.
Caption: Formation of this compound.
References
- 1. Iminodiacetic Acid [drugfuture.com]
- 2. Glycine, N-(carboxymethyl)-, hydrochloride (1:1) | C4H8ClNO4 | CID 520358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound - Wikidata [wikidata.org]
Iminodiacetic acid hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of Iminodiacetic Acid Hydrochloride
Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a significant compound in industrial chemistry.[1] It serves as a crucial intermediate in the manufacturing of the widely used herbicide glyphosate (B1671968) and the indicator xylenol orange.[1] Furthermore, its strong chelating properties make it valuable for creating ion-exchange resins like Chelex 100.[1] This guide provides a detailed overview of the primary synthesis pathways for iminodiacetic acid, focusing on the preparation of its hydrochloride salt, for researchers, scientists, and professionals in drug development.
Core Synthesis Pathways
The industrial and laboratory synthesis of iminodiacetic acid is primarily achieved through three main routes:
-
Alkylation of Glycine (B1666218) with Monochloroacetic Acid : This is considered the most economical route for large-scale production.[2][3] The process involves the initial formation of glycine from ammonia (B1221849) and chloroacetic acid, which is then alkylated by a second molecule of chloroacetic acid.[2][3]
-
Catalytic Dehydrogenation of Diethanolamine (B148213) : This method offers a cleaner reaction pathway and can produce high yields of iminodiacetic acid.[1][3][4] It typically involves reacting diethanolamine in the presence of a catalyst and a strong base.[5][6]
-
Hydrolysis of Iminodiacetonitrile : This pathway provides a high-yield, high-purity route to iminodiacetic acid through the hydrolysis of the dinitrile precursor.[3][7]
The final step in producing the hydrochloride salt involves acidification of the reaction mixture with hydrochloric acid, which protonates the amine and facilitates precipitation.[3]
Pathway 1: From Monochloroacetic Acid and Glycine
This method leverages the reaction between glycine and monochloroacetic acid in a basic medium. Glycine itself is often produced in situ from ammonia and monochloroacetic acid, making this a concurrent consecutive reaction.[2] An improvement on this industrial process involves reacting the separately formed glycine with monochloroacetic acid to increase the overall yield.[2]
Experimental Protocol
The following protocol is adapted from a laboratory-scale synthesis:[3]
-
Preparation : In a reaction vessel, dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 25 cm³ of water and neutralize the solution with 14.8 g (0.2 mol) of calcium hydroxide.
-
Glycine Solution : In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.
-
Reaction : With vigorous stirring, add the hot glycine solution in portions to the monochloroacetic acid solution. Maintain the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.
-
Stirring : After the addition is complete, continue to stir the reaction mass at 65-70°C for a designated period to ensure the reaction goes to completion.
-
Acidification and Precipitation : Acidify the reaction mixture with 33 cm³ (0.4 mol) of concentrated hydrochloric acid at 85-90°C until the pH reaches 1.8-2.0. This step forms the this compound.
-
Isolation : Cool the solution to 5-10°C to precipitate the product.
-
Purification : Isolate the this compound crystals by filtration, wash with methanol, and dry.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Monochloroacetic Acid, Glycine, Calcium Hydroxide, Hydrochloric Acid | [3] |
| Reaction Temperature | 65-70°C | [3] |
| Reaction pH | 9-11 | [3] |
| Final pH (for HCl salt) | 1.8-2.0 | [3] |
| Industrial Yield | Improved from 67% to 91% by converting intermediate glycine | [2] |
Reaction Pathway Diagram
References
- 1. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. benchchem.com [benchchem.com]
- 4. IMINODIACETIC ACID FOR SYNTHESIS [canadachemical.com]
- 5. Iminodiacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]
- 7. CN103265443A - Industrial production method of high-purity iminodiacetic acid - Google Patents [patents.google.com]
Iminodiacetic Acid Hydrochloride: A Comprehensive Safety Guide for Researchers
Introduction
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for iminodiacetic acid. It is important to note that the hydrochloride salt will have a different molecular weight and may exhibit variations in some physical properties. The toxicological data should be considered relevant, with the hydrochloride form potentially exhibiting enhanced irritant or corrosive properties due to its acidic nature.
Table 1: Physical and Chemical Properties of Iminodiacetic Acid (CAS: 142-73-4)
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₄ | [1] |
| Molecular Weight | 133.10 g/mol | [2] |
| Appearance | Slightly beige crystalline powder | [3][4] |
| Melting Point | 247.5 °C (decomposes) | [5] |
| Boiling Point | 370.56 °C (estimated) | [5] |
| Solubility in Water | 24.3 g/L | [3] |
| pKa | 1.90 | [3] |
| Vapor Pressure | 2 x 10⁻⁶ mm Hg at 25 °C | [3] |
Table 2: Toxicological Data for Iminodiacetic Acid
| Endpoint | Value | Species | Route | Source |
| LD50 | > 2000 mg/kg | Rat | Oral | [6] |
| LD50 | 250 mg/kg | Mouse | Intraperitoneal | [7] |
Hazard Identification and GHS Classification
Iminodiacetic acid is classified as a hazardous substance. The hydrochloride salt is expected to carry similar classifications, with a potential for increased severity in some categories due to the presence of the hydrochloride moiety.
Globally Harmonized System (GHS) Classification for Iminodiacetic Acid
Hazard Statements:
The following diagram illustrates the GHS hazard classification for iminodiacetic acid.
Experimental Protocols
Detailed experimental protocols for the toxicological endpoints listed are not typically provided in standard Safety Data Sheets. The LD50 values are generally determined using standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines. For instance, the acute oral toxicity (LD50) is often determined according to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). These protocols involve the administration of the substance to fasted animals, followed by observation for a set period (typically 14 days) to monitor for signs of toxicity and mortality.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with iminodiacetic acid and its hydrochloride salt.
Handling:
Storage:
The following workflow illustrates the recommended procedure for handling iminodiacetic acid hydrochloride.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent exposure. For the hydrochloride salt, which may be corrosive, stringent PPE is recommended.
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH-approved particulate respirator.[1]
The following diagram outlines the necessary PPE for handling this compound.
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical. The acidic nature of the hydrochloride salt necessitates thorough rinsing with water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[4]
The following flowchart details the first aid procedures for exposure to this compound.
Stability and Reactivity
Iminodiacetic acid is stable under normal conditions.[1][3] The hydrochloride salt is also expected to be stable.
-
Conditions to Avoid: Dust generation, excess heat.[4]
-
Incompatible Materials: Strong oxidizing agents.[1][3][4] Hydrochloric acid and its salts can be corrosive to metals.[11][12]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[3][8]
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[13]
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date safety information from the supplier.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iminodiacetic acid(142-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. iminodiacetic acid, 142-73-4 [thegoodscentscompany.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. ercoworldwide.com [ercoworldwide.com]
- 12. ehs.com [ehs.com]
- 13. chemscene.com [chemscene.com]
Iminodiacetic Acid Hydrochloride: A Technical Guide to Its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of iminodiacetic acid and its hydrochloride salt. Due to a scarcity of publicly available quantitative solubility data for iminodiacetic acid hydrochloride, this document focuses on the solubility of the parent compound, iminodiacetic acid, and provides detailed experimental protocols for determining the solubility of hydrochloride salts, which can be applied to this compound.
Quantitative Solubility Data
Table 1: Solubility of Iminodiacetic Acid
| Solvent | Solubility | Temperature (°C) |
| Water | 2.43 g/100 mL | 5 |
| Water | 42 g/L | 20 |
| Acetone | Practically Insoluble | Not Specified |
| Methanol | Practically Insoluble | Not Specified |
| Ether | Practically Insoluble | Not Specified |
| Benzene | Practically Insoluble | Not Specified |
| Carbon Tetrachloride | Practically Insoluble | Not Specified |
| Heptane | Practically Insoluble | Not Specified |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | Not Specified |
Table 2: Physical and Chemical Properties of Iminodiacetic Acid and its Hydrochloride Salt
| Property | Iminodiacetic Acid | This compound |
| Molecular Formula | C4H7NO4 | C4H7NO4.HCl |
| Molecular Weight | 133.10 g/mol | 169.56 g/mol |
| Appearance | White crystalline solid | Crystals |
| Melting Point | 247.5 °C (decomposes) | 238-239 °C (decomposes)[1] |
| pKa1 | 2.98 | Not Specified |
| pKa2 | 9.89 | Not Specified |
Experimental Protocols
The following are detailed methodologies for determining the solubility of a compound, which are applicable to this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2]
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed flask or vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The flasks are agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 48 hours.[3] The pH of the suspension should be measured at the beginning and end of the experiment.[2]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by allowing the solid to settle, followed by careful withdrawal of the supernatant, or by centrifugation or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Potentiometric Titration for pH-Dependent Solubility
For ionizable compounds like this compound, potentiometric titration is a powerful method to determine solubility as a function of pH.[4][5]
Protocol:
-
Sample Preparation: A known amount of the compound is suspended in water or a suitable buffer.
-
Titration: The suspension is titrated with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the suspension is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: The solubility at different pH values is calculated from the titration curve. The point at which the compound starts to precipitate or dissolve can be identified by changes in the shape of the titration curve. This method allows for the determination of the intrinsic solubility and the pKa values of the compound.[4][5]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Logical Relationship of Factors Affecting Solubility
The solubility of an ionizable compound like this compound is influenced by several factors. The diagram below illustrates these relationships.
Caption: Factors Influencing the Solubility of this compound.
References
An In-depth Technical Guide to the Chelating Properties of Iminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Iminodiacetic acid (IDA), a dicarboxylic acid amine, and its hydrochloride salt are fundamental chelating agents with wide-ranging applications in scientific research and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles governing the chelation properties of iminodiacetic acid hydrochloride, focusing on its interaction with various metal ions. The document details the thermodynamics of complex formation, presents established experimental protocols for characterization, and offers visual representations of key chemical processes and workflows.
Core Principles of Iminodiacetic Acid Chelation
Iminodiacetic acid, with the formula HN(CH₂COOH)₂, functions as a tridentate ligand, meaning it can bind to a central metal ion at three points: the nitrogen atom and the two oxygen atoms of the carboxylate groups. This coordination results in the formation of two stable five-membered chelate rings, a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex. The hydrochloride salt of iminodiacetic acid simply provides the iminodiacetic acid molecule in a protonated, crystalline form, which readily dissolves in aqueous solutions to participate in chelation.
The chelating ability of iminodiacetic acid is critically dependent on the pH of the solution. The protonation state of the amino and carboxyl groups dictates its ability to coordinate with a metal ion. At low pH, the carboxylic acid groups are protonated and thus less available for binding. As the pH increases, these groups deprotonate, making the negatively charged carboxylates effective at coordinating with positively charged metal ions. Optimal chelation for many divalent and trivalent metals typically occurs in the mid-range pH (pH 4-9).[1]
Quantitative Data on Chelation Stability
The stability of metal-iminodiacetate complexes is quantified by the stability constant (log K₁), which represents the equilibrium constant for the formation of a 1:1 metal-ligand complex. A higher log K₁ value indicates a more stable complex. The following tables summarize the stability constants and thermodynamic parameters for the formation of iminodiacetate (B1231623) complexes with various metal ions.
Table 1: Stability Constants of Iminodiacetate Complexes with Various Metal Ions
| Metal Ion | Log K₁ |
| Ca²⁺ | 2.59 |
| Mg²⁺ | 2.83 |
| Mn²⁺ | 4.5 |
| Fe²⁺ | 5.8 |
| Co²⁺ | 6.8 |
| Ni²⁺ | 8.2 |
| Cu²⁺ | 10.5 |
| Zn²⁺ | 7.2 |
| Cd²⁺ | 5.3 |
| Pb²⁺ | 6.8 |
| Fe³⁺ | 10.02[2] |
| La³⁺ | 6.4 |
| Nd³⁺ | 6.7 |
| Sm³⁺ | 6.9 |
| Eu³⁺ | 7.0 |
| Gd³⁺ | 7.0 |
| Dy³⁺ | 7.2 |
| Er³⁺ | 7.3 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Table 2: Thermodynamic Parameters for the Formation of Selected Metal-Iminodiacetate Complexes
| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Cu²⁺ | -58 | +12 |
| Nd³⁺ | Not Found | +45 |
Key Experimental Protocols for Characterizing Chelation
The determination of stability constants and other thermodynamic parameters of metal-ligand complexes is crucial for understanding their behavior. The following are detailed methodologies for three common experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Materials:
-
This compound
-
Metal salt of interest (e.g., nitrate (B79036) or perchlorate (B79767) salt)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity water (deionized or distilled)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Thermostated titration vessel
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M).
-
Prepare a stock solution of the metal salt of known concentration (e.g., 0.01 M).
-
Prepare a solution of the inert salt at a concentration sufficient to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).
-
-
Titration of the Ligand (in the absence of metal):
-
In the thermostated vessel, place a known volume of the this compound stock solution and the inert salt solution.
-
Add a known amount of standardized strong acid to lower the initial pH.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant. Continue the titration past the equivalence points.
-
-
Titration of the Ligand and Metal:
-
In the thermostated vessel, place known volumes of the this compound stock solution, the metal salt stock solution (typically at a 1:1 or other desired molar ratio to the ligand), and the inert salt solution.
-
Add the same amount of standardized strong acid as in the ligand-only titration.
-
Titrate with the same standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
The titration data is then analyzed using specialized software such as HYPERQUAD or by applying the Bjerrum method to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The Bjerrum method involves calculating the average number of ligands bound to the metal ion (n̄) as a function of the free ligand concentration ([L]).
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex has a distinct absorbance spectrum from the free ligand and metal ion. Job's method of continuous variation is a common approach.
Materials:
-
This compound
-
Metal salt of interest
-
Buffer solution to maintain a constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in the chosen buffer.
-
Preparation of the Job's Plot Series: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1. The total volume of each solution should be the same.
-
Spectrophotometric Measurements:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution in the series at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.
-
The stability constant can be calculated from the absorbance data, though this is more complex than determining the stoichiometry.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Materials:
-
This compound
-
Metal salt of interest
-
Buffer solution
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the metal salt in the buffer to be placed in the sample cell of the calorimeter.
-
Prepare a more concentrated solution of this compound in the same buffer to be loaded into the injection syringe. It is crucial that both solutions are in identical buffer to minimize heat of dilution effects.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the metal salt solution into the sample cell and the iminodiacetic acid solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the iminodiacetic acid solution are injected into the metal salt solution at regular intervals.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate these peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical principles and experimental procedures discussed.
Conclusion
This compound is a versatile and effective chelating agent whose properties are of significant interest in various scientific disciplines. A thorough understanding of its coordination chemistry, including the quantitative aspects of complex stability and the influence of experimental conditions such as pH, is essential for its effective application. The experimental protocols detailed in this guide provide a solid foundation for researchers to accurately characterize the interactions of iminodiacetic acid with metal ions, thereby enabling its use in the development of new drugs and advanced materials.
References
Iminodiacetic Acid vs. Iminodiacetic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of iminodiacetic acid (IDA) and its hydrochloride salt. It covers their chemical and physical properties, synthesis methodologies, and key applications in research and development, with a focus on data-driven insights and practical experimental protocols.
Core Chemical and Physical Properties
Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂.[1] It is a dicarboxylic acid amine, featuring a secondary amino group.[1] The hydrochloride salt is formed by the reaction of iminodiacetic acid with hydrochloric acid.[2] The key quantitative properties of both compounds are summarized in the table below for easy comparison.
| Property | Iminodiacetic Acid | Iminodiacetic Acid Hydrochloride |
| Molecular Formula | C₄H₇NO₄[3] | C₄H₇NO₄·HCl[3] |
| Molecular Weight | 133.10 g/mol [3] | 169.56 g/mol [3] |
| Appearance | White crystalline powder[4] | Crystals[3] |
| Melting Point | 243 °C (decomposes)[5] | 238-239 °C (decomposes)[3] |
| pKa Values (at 25°C) | pKa1: 2.98, pKa2: 9.89[3] | Not applicable |
| Solubility in Water | 2.43 g/100 mL (at 5 °C)[3] | Soluble; concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH[3] |
| Solubility in Organic Solvents | Practically insoluble in acetone, methanol (B129727), ether, benzene, carbon tetrachloride, heptane[3] | Data not readily available |
| CAS Number | 142-73-4[3] | 2802-06-4[6] |
Synthesis Protocols
The synthesis of iminodiacetic acid can be achieved through several routes, with the choice of method often depending on the desired scale, cost, and available starting materials.[7] The hydrochloride salt is typically prepared from the free acid.
Synthesis of Iminodiacetic Acid
Method 1: From Monochloroacetic Acid and Glycine (B1666218)
This method involves the alkylation of glycine with monochloroacetic acid in the presence of a base to neutralize the formed hydrochloric acid.[8]
Experimental Protocol:
-
Dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water in a reaction vessel.
-
Add 7.4 g (0.1 mol) of calcium hydroxide (B78521) to the solution.
-
In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.
-
With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution, maintaining the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.[7]
-
After the addition is complete, continue stirring the reaction mixture under the same conditions.
-
Acidify the reaction mass with a stoichiometric amount of concentrated hydrochloric acid at 85-90°C to a pH of 1.8-2.0.[8]
-
Cool the solution to 5-10°C to precipitate the iminodiacetic acid.[8]
-
Isolate the product by filtration, wash with methanol, and dry.[7][8]
Method 2: Dehydrogenation of Diethanolamine (B148213)
This industrial method involves the catalytic dehydrogenation of diethanolamine to produce iminodiacetic acid.[1][9]
Experimental Protocol:
-
Charge a high-pressure reactor with 10 g of diethanolamine, 2 g of a suitable catalyst, and 8.5 g of sodium hydroxide dissolved in 80 mL of deionized water.[10]
-
Pressurize the reactor with nitrogen to 1 MPa after purging.[10]
-
Heat the mixture to 160°C while stirring.[10]
-
Monitor the reaction by measuring the volume of hydrogen gas evolved. The reaction is considered complete when the pressure in the reactor remains constant for 20 minutes.[10]
-
After cooling and depressurizing, the product can be analyzed by liquid chromatography.[10]
Method 3: Hydrolysis of Iminodiacetonitrile (B147120)
This route involves the hydrolysis of iminodiacetonitrile, which can be synthesized from hydrocyanic acid, formaldehyde, and ammonia.[7]
Experimental Protocol:
-
Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.
-
Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.
-
Allow the hydrolysis to proceed at 25°C for 5 hours.[7]
-
Neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.[7]
-
Concentrate the reaction solution in vacuo.
-
Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.[7]
-
Filter the precipitated crystals, wash with methanol, and dry to obtain the final product.[7]
Synthesis of this compound
The hydrochloride salt is typically formed by treating iminodiacetic acid with concentrated hydrochloric acid.[2]
Experimental Protocol:
-
Heat the calcium salt of iminodiacetic acid with concentrated hydrochloric acid in a molar ratio of 1:2 to 1:3.
-
Maintain the reaction temperature between 50°C and 100°C to form this compound.[2]
-
The product can be isolated by crystallization.
Core Applications and Mechanisms
The primary utility of iminodiacetic acid stems from its ability to act as a chelating agent. The deprotonated form, iminodiacetate, is a tridentate ligand that forms stable complexes with various metal ions.[1][11] This property is central to its applications in research and drug development. This compound serves as a more water-soluble form of the parent compound, which can be advantageous in certain formulation and reaction conditions.
Iminodiacetic Acid in Chelation and Drug Development
-
Radiopharmaceuticals: Derivatives of iminodiacetic acid are crucial in nuclear medicine, particularly for hepatobiliary scintigraphy (HIDA scans).[11][12] In this application, an IDA derivative is chelated with the radionuclide technetium-99m (⁹⁹ᵐTc).[11] The resulting complex is administered intravenously, taken up by hepatocytes, and then excreted into the biliary system, allowing for diagnostic imaging of the liver and gallbladder.[11][12]
-
Heavy Metal Sequestration: Iminodiacetic acid functionalized onto polymer resins is widely used for the selective removal of heavy metal ions from industrial wastewater.[11] These chelating resins exhibit high selectivity for metals such as copper, nickel, lead, and chromium.[11]
-
Pharmaceutical Intermediate: Iminodiacetic acid is a key intermediate in the industrial synthesis of the herbicide glyphosate.[1] It is also used as a precursor for the synthesis of the indicator xylenol orange.[1]
-
Biotechnology: In protein purification, IDA is used as a ligand in immobilized metal affinity chromatography (IMAC) for the selective isolation of histidine-tagged proteins.[13]
The hydrochloride salt can be used as a starting material in aqueous solutions where a low pH is desired or to improve the dissolution rate of the compound. Concentrated aqueous solutions of the hydrochloride can be neutralized to a pH of 2 with NaOH to yield the free acid.[3]
Visualizations
Chemical Structures
Caption: Chemical structures of Iminodiacetic Acid and its Hydrochloride salt.
Experimental Workflow: Synthesis of Iminodiacetic Acid from Monochloroacetic Acid and Glycine
Caption: Workflow for the synthesis of Iminodiacetic Acid.
Signaling Pathway: Hepatobiliary Scintigraphy (HIDA Scan)
Caption: Biological pathway of ⁹⁹ᵐTc-IDA in a HIDA scan.
References
- 1. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Iminodiacetic Acid [drugfuture.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. RU2548573C1 - Method of obtaining iminodiacetic acid - Google Patents [patents.google.com]
- 9. IMINODIACETIC ACID FOR SYNTHESIS – Haldia chemical [haldiachemical.com]
- 10. Iminodiacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iminodiacetic Acid | High-Purity Reagent | RUO [benchchem.com]
Spectroscopic and Mechanistic Insights into Iminodiacetic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of iminodiacetic acid hydrochloride. Due to the limited availability of specific data for the hydrochloride salt, this report primarily presents data for the parent compound, iminodiacetic acid, as a close chemical analogue. The document details available quantitative spectroscopic data, outlines general experimental protocols, and illustrates the compound's key functional mechanism as a chelating agent.
Spectroscopic Data
The following sections summarize the available spectroscopic data for iminodiacetic acid. It is important to note that these data are for the free acid and may differ slightly from that of the hydrochloride salt due to the protonation state of the amine group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of iminodiacetic acid in D₂O typically shows a singlet for the four equivalent methylene (B1212753) (CH₂) protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.2-3.4 | Singlet | -CH₂- |
Note: The chemical shift can vary depending on the solvent and pH.
Infrared (IR) Spectroscopy
The IR spectrum of iminodiacetic acid displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1730-1700 | Strong | C=O stretch (carboxylic acid) |
| ~1640-1550 | Medium | N-H bend (secondary amine) |
| ~1420-1380 | Medium | O-H bend (carboxylic acid) |
| ~1300-1200 | Strong | C-O stretch (carboxylic acid) |
| ~1200-1100 | Medium | C-N stretch |
Mass Spectrometry
Mass spectrometry of iminodiacetic acid typically involves electron ionization (EI), leading to fragmentation. The molecular ion and characteristic fragments are observed.
| m/z | Relative Intensity (%) | Assignment |
| 133 | Variable | [M]⁺ (Molecular Ion) |
| 88 | Variable | [M - COOH]⁺ |
| 74 | Variable | [M - CH₂COOH]⁺ |
| 44 | High | [COOH]⁺ or [CH₂NH₂]⁺ |
UV-Vis Spectroscopy
Iminodiacetic acid and its hydrochloride salt do not exhibit significant absorbance in the visible region of the electromagnetic spectrum. In the UV region, absorbance is generally observed at wavelengths below 220 nm, which is characteristic of the carboxylic acid chromophore. Specific absorption maxima are highly dependent on the solvent and pH of the solution.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a ¹H NMR spectrum for the structural elucidation of this compound.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the spectrum using standard acquisition parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Procedure:
-
Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For a Nujol mull, grind the sample with a few drops of Nujol oil to form a paste.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption characteristics of this compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water, methanol). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm). A solvent blank should be used as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mechanism of Action: Chelation
Iminodiacetic acid is a well-known chelating agent, capable of forming stable complexes with various metal ions. The hydrochloride salt readily dissolves in aqueous solutions to provide the iminodiacetate (B1231623) dianion, which is the active chelating species.
The iminodiacetate ion acts as a tridentate ligand, binding to a central metal ion through its two carboxylate oxygen atoms and the nitrogen atom of the amino group. This forms two stable five-membered chelate rings, which enhances the stability of the metal complex.
Caption: Chelation of a metal ion (Mⁿ⁺) by the iminodiacetate (IDA²⁻) dianion.
The formation of these stable chelate complexes is the basis for the use of iminodiacetic acid and its derivatives in various applications, including as sequestering agents, in ion-exchange chromatography, and in medical imaging. The efficiency of chelation is highly dependent on the pH of the solution, as this affects the protonation state of the iminodiacetate ligand.
Iminodiacetic acid hydrochloride crystal structure
An In-depth Technical Guide on the Crystal Structure of Iminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure of this compound (C₄H₇NO₄·HCl). The information presented is primarily based on the single-crystal X-ray diffraction study conducted by Å. Oskarsson, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
Introduction
Iminodiacetic acid (IDA) is a chelating agent with significant applications in various fields, including the synthesis of pharmaceuticals and radiotracers for medical imaging.[1][2] The hydrochloride salt of IDA is a common form used in its synthesis and purification.[3][4][5] Understanding its three-dimensional structure at the atomic level is crucial for predicting its chemical behavior, designing derivatives with specific properties, and optimizing its use in drug development. This guide focuses on the crystallographic data and experimental procedures that have elucidated the solid-state structure of this compound.
Molecular and Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[6] The analysis reveals that the compound crystallizes in the orthorhombic space group Pmmn.[6] In the crystalline state, the iminodiacetic acid molecule exists as a positively charged ion, with the acidic protons localized on the carboxyl groups. These positively charged ions are interconnected with chloride ions through a network of hydrogen bonds, forming zigzag layers.[6] The forces holding these layers together in the crystal lattice are of the van der Waals type.[6]
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value[6] |
| Molecular Formula | C₄H₇NO₄·HCl |
| Formula Weight | 169.56 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pmmn |
| a (Å) | 12.4101 |
| b (Å) | 5.7349 |
| c (Å) | 5.1280 |
| Z | 2 |
Interatomic Distances and Angles
Selected interatomic distances and angles are presented in the tables below, providing a quantitative description of the molecular geometry.
Table 2: Selected Bond Lengths (Å) [6]
| Bond | Length (Å) |
| C(1)-O(1) | 1.314 (2) |
| C(1)-O(2) | 1.199 (2) |
| C(1)-C(2) | 1.507 (2) |
| N-C(2) | 1.484 (2) |
Table 3: Selected Bond Angles (°) [6]
| Angle | Value (°) |
| O(1)-C(1)-O(2) | 125.7 (2) |
| O(1)-C(1)-C(2) | 110.1 (1) |
| O(2)-C(1)-C(2) | 124.2 (2) |
| N-C(2)-C(1) | 111.9 (1) |
Experimental Protocol
The determination of the crystal structure of this compound involved the following key steps:
Crystal Growth
Single crystals of this compound were prepared for X-ray diffraction analysis. While the specific crystallization method for this study is not detailed in the primary reference, a general approach involves dissolving iminodiacetic acid in a concentrated hydrochloric acid solution and allowing for slow evaporation or cooling to induce crystallization.[7]
X-ray Data Collection
Three-dimensional single-crystal X-ray diffraction data were collected on a diffractometer.[6] This technique involves irradiating a single crystal with a focused beam of X-rays and measuring the intensities and positions of the diffracted beams. The resulting diffraction pattern provides information about the arrangement of atoms within the crystal.
Structure Solution and Refinement
The crystal structure was solved using a symbolic addition method.[6] This method is a direct approach to solving the phase problem in X-ray crystallography, which is essential for reconstructing the electron density map of the molecule. The final atomic positions and thermal parameters were refined using least-squares methods.[6] The refinement process resulted in a final R-value of 0.029 and a weighted R-value (Rw) of 0.035.[6]
Visualizations
The following diagrams illustrate the key structural features of this compound.
Caption: A 2D representation of the positively charged iminodiacetic acid ion.
Caption: Schematic of the hydrogen bonding interactions involving the chloride ion.
Caption: Workflow for the determination of the crystal structure.
References
Methodological & Application
Application Notes and Protocols for Iminodiacetic Acid Hydrochloride in Immobilized Metal Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of iminodiacetic acid (IDA) hydrochloride in Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the purification of proteins, particularly those with polyhistidine tags (His-tags).
Principle of Iminodiacetic Acid-Based IMAC
Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues on a protein's surface and chelated metal ions.[1][2][3] Iminodiacetic acid (IDA) is a tridentate chelating agent, meaning it uses three coordination sites—a nitrogen atom and two carboxylate oxygens—to bind a divalent metal ion to a chromatography resin.[4][5] This stable complex still leaves coordination sites on the metal ion available to form coordinate bonds with electron donor groups present on the side chains of amino acids such as histidine, cysteine, and tryptophan.[2][3][6]
Histidine is the most commonly exploited amino acid for this purpose due to the strong affinity of its imidazole (B134444) ring for immobilized metal ions.[4] Recombinant proteins are often engineered to have a polyhistidine tag (e.g., 6xHis-tag), which provides a high-affinity binding site for the IMAC resin, enabling significant purification in a single step.[3][4][7] The purification process involves four main stages: resin charging, column equilibration, sample binding and washing, and finally, elution of the purified protein.
Quantitative Data Summary
The performance of IDA-based IMAC resins can be influenced by several factors including the choice of metal ion, the properties of the target protein, and the chromatographic conditions. Below is a summary of typical performance characteristics.
| Parameter | Typical Value/Range | Metal Ion Influence | Notes |
| Binding Capacity | > 40 mg/mL | Cu²+ > Ni²+ > Zn²+ > Co²+ (Binding Strength) | Binding capacity is protein-dependent and can be influenced by flow rate.[8][9] |
| Purity | Up to 95% in a single step | Co²+ and Zn²+ may offer higher selectivity (purity) due to weaker binding, reducing non-specific interactions. | Purity is influenced by the expression level of the target protein and the composition of the wash buffers.[4][7] |
| Recovery | High | Dependent on elution conditions. Harsh elution can affect protein activity. | Proper optimization of elution conditions is crucial for high recovery of active protein. |
| Operating Flow Rate | Up to 600 cm/hr | Not directly influenced by the metal ion. | Modern, mechanically stable resins allow for high flow rates, increasing throughput.[10] |
Experimental Protocols
Materials and Reagents
-
Resin: Iminodiacetic acid-functionalized resin (e.g., IDA-Agarose, IDA-Sepharose).
-
Metal Salt Solution: 0.1 M solution of the desired metal salt (e.g., NiSO₄, NiCl₂, CuSO₄, ZnSO₄, CoCl₂).
-
Binding/Equilibration Buffer: 20 mM sodium phosphate, 500 mM NaCl, 10-20 mM imidazole, pH 7.4-8.0.
-
Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.4-8.0.
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4-8.0.
-
Stripping Buffer: 20 mM sodium phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.4.
-
Regeneration Buffer: 1 M NaOH (for cleaning).
-
Storage Solution: 20% ethanol (B145695).
Protocol 1: Purification of a His-tagged Protein under Native Conditions
This protocol is suitable for soluble proteins where maintaining biological activity is critical.[4]
1. Resin Preparation and Charging: a. Prepare a slurry of the IDA resin in a 1:1 ratio with 20% ethanol or water. b. Pack the desired amount of resin into a chromatography column and allow the storage solution to drain. c. Wash the resin with 5 column volumes (CV) of deionized water. d. Load 0.5-1 CV of 0.1 M metal salt solution (e.g., NiSO₄) onto the column. A color change in the resin (e.g., to light blue for Nickel) should be observed. e. Wash the column with 5 CV of deionized water to remove excess metal ions.
2. Column Equilibration: a. Equilibrate the charged column with 5-10 CV of Binding/Equilibration Buffer. Monitor the pH and conductivity of the flow-through to ensure it matches the buffer.
3. Sample Loading: a. Clarify the cell lysate containing the His-tagged protein by centrifugation (e.g., 10,000 x g for 30 minutes) and filtration (0.45 µm filter). b. Add imidazole to the clarified lysate to a final concentration matching the Binding/Equilibration Buffer (10-20 mM) to reduce non-specific binding.[1] c. Load the prepared sample onto the column at a low to moderate flow rate. The optimal flow rate depends on the binding kinetics of the protein.[6]
4. Washing: a. Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. The imidazole concentration in the wash buffer may need to be optimized to maximize purity without eluting the target protein. b. Continue washing until the absorbance at 280 nm of the flow-through returns to baseline.
5. Elution: a. Elute the bound His-tagged protein using the Elution Buffer. This can be done in a single step or by applying a linear gradient of increasing imidazole concentration.[1][11] b. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
6. Analysis: a. Analyze the collected fractions for purity using SDS-PAGE. b. Pool the fractions containing the purified protein.
Protocol 2: Column Regeneration and Storage
Proper regeneration allows for the reuse of the IMAC resin.[1]
1. Stripping the Metal Ions: a. Wash the column with 5-10 CV of Stripping Buffer (containing EDTA) to remove the metal ions.[2] The resin will typically lose its color. b. Wash the column with 5 CV of deionized water.
2. Cleaning (if necessary): a. To remove precipitated proteins or strongly bound contaminants, wash the column with 1-2 CV of 1 M NaOH and incubate for 1-2 hours.[2] b. Wash thoroughly with deionized water until the pH of the flow-through is neutral.
3. Recharging and Storage: a. The stripped and cleaned resin can be recharged with metal ions as described in Protocol 1, Step 1. b. For long-term storage, equilibrate the resin with 2-3 CV of 20% ethanol and store at 4°C.[6] Do not freeze the resin.[12]
Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 3. bioclone.net [bioclone.net]
- 4. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Purification Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. analab.com.tw [analab.com.tw]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. marvelgent.com [marvelgent.com]
- 10. bio-rad.com [bio-rad.com]
- 11. High-performance analytical applications of immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Role of Iminodiacetic Acid in Glyphosate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of iminodiacetic acid (IDA) in the chemical synthesis of glyphosate (B1671968), a widely used herbicide. This document outlines the primary synthetic pathway, details various experimental protocols for the key reaction steps, and presents quantitative data to allow for methodical comparison of different approaches.
Introduction
Iminodiacetic acid is a crucial intermediate in the most common industrial synthesis routes for N-(phosphonomethyl)glycine, the active ingredient in many commercial herbicides, commonly known as glyphosate.[1][2][3][4] The "IDA method" is a two-step process that first involves the phosphonomethylation of iminodiacetic acid to form N-(phosphonomethyl)iminodiacetic acid (PMIDA). Subsequently, PMIDA is subjected to oxidative cleavage to yield the final glyphosate product.[1][5] This pathway is favored for its efficiency and is the basis for several patented industrial production methods.
Synthetic Pathway Overview
The synthesis of glyphosate from iminodiacetic acid can be summarized in two main stages:
-
Phosphonomethylation of Iminodiacetic Acid (IDA) to N-(phosphonomethyl)iminodiacetic acid (PMIDA): This reaction is a variation of the Mannich reaction. Iminodiacetic acid is reacted with formaldehyde (B43269) and a source of phosphorous acid (often generated in situ from the hydrolysis of phosphorus trichloride) to yield PMIDA.[5][6]
-
Oxidation of PMIDA to Glyphosate: The intermediate, PMIDA, is then oxidized to cleave one of the carboxymethyl groups, yielding glyphosate.[1][5] This step can be achieved through various methods, including catalytic oxidation with oxygen or air over a carbon catalyst, or by using chemical oxidants such as hydrogen peroxide in the presence of a catalyst.[7][8][9]
Below is a diagram illustrating the chemical transformation from iminodiacetic acid to glyphosate.
Experimental Protocols
The following sections provide detailed experimental protocols for the key steps in the synthesis of glyphosate from iminodiacetic acid.
Protocol 1: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) from Iminodiacetic Acid
This protocol is based on the reaction of an alkali metal salt of iminodiacetic acid with phosphorus trichloride (B1173362) and formaldehyde.
Materials:
-
Iminodiacetic acid (IDA)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphorus trichloride (PCl₃)
-
Formaldehyde solution (37 wt%)
-
Deionized water
Procedure:
-
Preparation of Disodium (B8443419) Iminodiacetate (B1231623) (DSIDA) Solution:
-
In a suitable reaction vessel equipped with a stirrer and reflux condenser, add 203 g (5.08 mol) of NaOH to 554 g of deionized water and stir until dissolved.
-
Carefully add 338 g (2.54 mol) of iminodiacetic acid to the NaOH solution with continuous stirring.
-
Heat the mixture to reflux, which should result in a clear solution of disodium iminodiacetate (DSIDA).[6]
-
-
Phosphonomethylation Reaction:
-
To the refluxing DSIDA solution, add 348 g (2.54 mol) of PCl₃ over a period of one hour.[6] The PCl₃ will hydrolyze to form phosphorous acid and hydrochloric acid in situ.
-
Following the PCl₃ addition, add the formaldehyde solution to the reaction mixture.
-
Maintain the reaction temperature between 105°C and 135°C for a period of 30 minutes to 4 hours.[10]
-
-
Isolation of PMIDA:
-
After the reaction is complete, cool the mixture to approximately 30°C. PMIDA will precipitate as a solid.
-
Separate the solid PMIDA from the reaction medium by filtration or centrifugation.[10]
-
Wash the isolated PMIDA with cold deionized water and dry under vacuum.
-
Protocol 2: Oxidation of PMIDA to Glyphosate using Oxygen and a Carbon Catalyst
This protocol describes the catalytic oxidation of PMIDA using oxygen-rich gas and an activated carbon catalyst.
Materials:
-
N-(phosphonomethyl)iminodiacetic acid (PMIDA)
-
Activated carbon
-
Deionized water
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Reaction Setup:
-
In a high-pressure reaction kettle, combine 300 g of PMIDA, 400 g of pure water, and 50 g of activated carbon catalyst.[8]
-
Stir the mixture to ensure uniform suspension.
-
-
Catalytic Oxidation:
-
Seal the reactor and begin heating the mixture while stirring.
-
Introduce an oxygen-rich gas (e.g., 80% oxygen) into the reactor at a controlled rate.[8]
-
Maintain the reaction temperature between 70°C and 90°C and the pressure between 0.5 and 1.0 MPa.[11]
-
Continue the reaction for 1 to 2 hours, or until monitoring indicates the consumption of PMIDA.[11]
-
-
Product Isolation and Purification:
-
After the reaction, cool the reactor and vent any excess pressure.
-
Filter the reaction mixture to separate the solid components (glyphosate and activated carbon) from the mother liquor.
-
To the collected filter cake, add a sufficient amount of hot water or a saturated glyphosate solution to dissolve the glyphosate, leaving the activated carbon catalyst as a solid.[8]
-
Filter the hot solution to remove the activated carbon catalyst (which can be recycled).
-
Allow the hot filtrate to cool, which will cause the glyphosate to crystallize.
-
Collect the glyphosate crystals by filtration, wash with a small amount of cold deionized water, and dry to obtain the final product.
-
Protocol 3: Oxidation of PMIDA to Glyphosate using Hydrogen Peroxide and Ferrous Sulfate (B86663)
This protocol details the oxidation of PMIDA using a Fenton-like reaction with hydrogen peroxide and a ferrous salt.
Materials:
-
N-(phosphonomethyl)iminodiacetic acid (PMIDA)
-
Hydrogen peroxide (H₂O₂) solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
Procedure:
-
Reaction Setup:
-
Oxidation Reaction:
-
Under stirring and at a temperature of 60-70°C, slowly add the hydrogen peroxide solution over a period of 0.8-1.5 hours.[12]
-
After the addition of hydrogen peroxide is complete, maintain the temperature at 60-70°C for 1.0-2.5 hours to ensure the oxidation reaction proceeds to completion.[12]
-
Cool the reaction mixture.
-
-
Reduction and Product Formation:
-
Product Isolation (optional, for solid glyphosate):
-
The resulting glyphosate solution can be used directly for formulation.
-
To obtain solid glyphosate, the solution can be concentrated under vacuum to induce crystallization.
-
The crystallized glyphosate is then isolated by filtration, washed, and dried.
-
Quantitative Data Summary
The following tables summarize quantitative data from various experimental protocols for the synthesis of glyphosate from iminodiacetic acid.
Table 1: Synthesis of PMIDA from Iminodiacetic Acid
| Parameter | Value | Reference |
| Reactants | Iminodiacetic acid, PCl₃, Formaldehyde | [5][6] |
| Yield of PMIDA from IDA | 93% | [1] |
| Reaction Temperature | 105 - 135 °C | [10] |
| Reaction Time | 0.5 - 4 hours | [10] |
Table 2: Oxidation of PMIDA to Glyphosate
| Oxidation Method | Catalyst/Reagents | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Selectivity/Yield | Purity | Reference |
| Oxygen/Air Catalytic Oxidation | Activated Carbon | 40 | - | 15 | 89.1% Selectivity | 99% | [7] |
| Activated Carbon | 80 | - | 12 | 90.68% Selectivity | 99.5% | [7] | |
| Activated Carbon | 90 | - | 12 | 88.4% Selectivity | 99.4% | [7] | |
| Activated Carbon | 70-90 | 0.5 - 1.0 | 1 - 2 | - | - | [11] | |
| Hydrogen Peroxide Oxidation | H₂O₂ / FeSO₄·7H₂O | 60-70 | Normal | 2 - 4 | >90% Recovery | - | [12] |
| Microwave-Assisted Oxidation | Activated Carbon, Air | 70-75 | 0.6 - 0.8 | 4 - 5 | 95.9% Yield | - | [13] |
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis of glyphosate from iminodiacetic acid.
References
- 1. environmentalgenome.org [environmentalgenome.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. US20040063995A1 - Method for producing n-phosphonomethyl iminodiacetic acid - Google Patents [patents.google.com]
- 7. New technique for preparing glyphosate by oxidizing N-Phosphonomethyl iminodiacetic acid in air - Eureka | Patsnap [eureka.patsnap.com]
- 8. Improved method for preparing glyphosate by catalytic oxidation of N-(phosphonomethyl) iminodiacetic acid through oxygen-rich gas - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN1557820A - Preparation for glyphosate from N-(phosphonomethyl)iminodiacetic acid (PMIDA) and its products ,and related process - Google Patents [patents.google.com]
- 10. US6515168B1 - Process for preparing N-phosphonomethyl iminodiacetic acid - Google Patents [patents.google.com]
- 11. CN101698671A - Method for preparing glyphosate by PMIDA catalytic oxidation - Google Patents [patents.google.com]
- 12. CN1301259C - The method for preparing glyphosate by diglyphosate - Google Patents [patents.google.com]
- 13. CN102241704B - Preparation method of glyphosate by catalytic oxidation of PMIDA (phosphonomethyl iminodiacetic acid) under microwave action - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Radiopharmaceutical Kits with Iminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiopharmaceuticals derived from iminodiacetic acid (IDA) and its analogues are a cornerstone of functional hepatobiliary imaging. When chelated with Technetium-99m (99mTc), these agents provide a non-invasive method for evaluating hepatobiliary function, including the assessment of hepatocyte function and the patency of the biliary system. This document provides detailed application notes and protocols for the preparation of lyophilized ("cold") kits of IDA derivatives for subsequent radiolabeling with 99mTc.
These kits offer a convenient and standardized method for the on-demand preparation of 99mTc-IDA radiopharmaceuticals in a clinical or research setting. The protocols outlined below cover the formulation of lyophilized kits, the radiolabeling procedure with 99mTc, and the essential quality control tests to ensure the final product's purity and stability.
Data Presentation
Table 1: Formulation of Lyophilized Iminodiacetic Acid (IDA) Derivative Kits
| IDA Derivative | Ligand Amount per Vial | Reducing Agent | Other Components | pH Before Lyophilization |
| Mebrofenin | 45 mg | Stannous fluoride (B91410) dihydrate (SnF₂·2H₂O), 0.54 mg (minimum) | Methylparaben (≤ 5.2 mg), Propylparaben (≤ 0.58 mg) | 4.2 - 5.7[1] |
| Disofenin | Not Specified | Stannous chloride | Not Specified | 4.0 - 5.0[2] |
| BrTIDA | 20 mg | Stannous chloride (SnCl₂) | Not Specified | Not Specified[3][4] |
| Etifenin | 30 mg | Stannous chloride dihydrate | Ascorbic acid | Not Specified[5] |
Table 2: Radiochemical Purity and Stability of 99mTc-Labeled IDA Derivatives
| 99mTc-IDA Derivative | Radiochemical Purity (%) | Stability (Time Post-Reconstitution) | Analytical Method |
| 99mTc-TMIDA | 96.64 ± 0.11 | Stable for 8 hours at room temperature | Paper Chromatography |
| 99mTc-Mebrofenin | ≥ 95% | Use within 18 hours[1] | ITLC |
| 99mTc-Disofenin | ≥ 90% | Use within 6 hours[2] | ITLC |
| 99mTc-Diethyl HIDA | Not specified, but stable in vitro | Oxygen enhances degradation[6] | Gelman ITLC (SA) with 2N NaCl |
| 99mTc-DISIDA | ~93.55 (90.00, 97.50) | Not specified | Paper Chromatography[7] |
Table 3: Biodistribution of 99mTc-TMIDA in Mice (% Injected Dose per Gram of Organ)[6]
| Organ | 10 min | 30 min | 60 min | 120 min |
| Blood | 4.52 ± 0.15 | 1.88 ± 0.09 | 0.98 ± 0.05 | 0.45 ± 0.02 |
| Liver | 18.88 ± 0.94 | 12.54 ± 0.63 | 6.21 ± 0.31 | 2.11 ± 0.11 |
| Kidneys | 1.02 ± 0.05 | 1.54 ± 0.08 | 1.87 ± 0.09 | 1.98 ± 0.10 |
| Spleen | 0.87 ± 0.04 | 0.65 ± 0.03 | 0.43 ± 0.02 | 0.21 ± 0.01 |
| Lungs | 1.23 ± 0.06 | 0.87 ± 0.04 | 0.54 ± 0.03 | 0.23 ± 0.01 |
| Stomach | 0.54 ± 0.03 | 1.23 ± 0.06 | 2.54 ± 0.13 | 4.87 ± 0.24 |
| Intestines | 2.34 ± 0.12 | 8.76 ± 0.44 | 15.43 ± 0.77 | 25.43 ± 1.27 |
| Bone | 0.32 ± 0.02 | 0.21 ± 0.01 | 0.15 ± 0.01 | 0.09 ± 0.00 |
| Muscle | 0.43 ± 0.02 | 0.32 ± 0.02 | 0.21 ± 0.01 | 0.12 ± 0.01 |
Experimental Protocols
Protocol 1: Preparation of a Lyophilized Iminodiacetic Acid (IDA) Kit
This protocol is a general guideline based on common practices for preparing lyophilized radiopharmaceutical kits. Specific quantities of reagents should be optimized based on the chosen IDA derivative.
Materials:
-
Iminodiacetic acid (IDA) derivative (e.g., Mebrofenin, Disofenin)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Stannous fluoride dihydrate (SnF₂·2H₂O)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Nitrogen gas, high purity
-
Sterile, depyrogenated vials and stoppers
-
Water for Injection (WFI)
Equipment:
-
Lyophilizer (freeze-dryer)
-
pH meter
-
Analytical balance
-
Glove box or laminar flow hood with nitrogen supply
-
Vial crimper
Procedure:
-
Compounding: In a glove box or laminar flow hood under a nitrogen atmosphere, dissolve the desired amount of the IDA derivative in WFI.
-
Add the specified amount of the stannous salt (e.g., stannous chloride or fluoride) to the solution and ensure it dissolves completely. The stannous salt acts as a reducing agent for the technetium.
-
pH Adjustment: Adjust the pH of the solution to the desired range (typically between 4.0 and 6.0) using 0.1 N HCl or 0.1 N NaOH.[1][2]
-
Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm membrane filter into a sterile bulk container.
-
Aseptic Filling: Aseptically dispense the sterile solution into sterile, depyrogenated vials.
-
Lyophilization: Place the partially stoppered vials into the lyophilizer. The lyophilization cycle should be optimized to ensure complete removal of water, resulting in a dry, stable "cake."
-
Vial Sealing: Once the lyophilization cycle is complete, backfill the chamber with high-purity nitrogen gas and fully stopper the vials.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
Storage: Store the lyophilized kits at a controlled room temperature (20-25°C) or as specified for the particular formulation, protected from light.[1][2]
Protocol 2: Radiolabeling of a Lyophilized IDA Kit with 99mTc
Safety Precautions: Standard radiation safety protocols for handling 99mTc should be strictly followed. All procedures should be performed in a shielded environment (e.g., a lead-shielded fume hood).
Materials:
-
Lyophilized IDA kit vial
-
Sterile, additive-free Sodium Pertechnetate (B1241340) (Na99mTcO₄) injection from a 99Mo/99mTc generator.
-
Sterile syringes and needles
-
Lead shield for the vial
Procedure:
-
Place the lyophilized kit vial in a lead shield.
-
Swab the rubber septum of the vial with a suitable antiseptic.
-
Aseptically inject the required volume of sterile Sodium Pertechnetate (Na99mTcO₄) injection into the vial. The activity of 99mTc should be within the range specified by the kit manufacturer.
-
To maintain the nitrogen atmosphere, avoid introducing excess air into the vial.
-
Gently swirl the vial to dissolve the contents completely.
-
Allow the reaction to proceed at room temperature for the recommended incubation time (typically 5-15 minutes).
-
Visually inspect the solution for any particulate matter before proceeding with quality control and administration.
Protocol 3: Quality Control of 99mTc-Labeled IDA Radiopharmaceuticals
Objective: To determine the radiochemical purity of the 99mTc-labeled IDA complex and quantify the percentage of impurities, primarily free pertechnetate (99mTcO₄⁻) and hydrolyzed-reduced technetium (99mTcO₂).
Method 1: Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC-SG (Silica Gel) strips
-
Mobile Phase 1: Acetone (B3395972) or Methyl Ethyl Ketone (MEK)
-
Mobile Phase 2: Saline (0.9% NaCl) or 2N NaCl[6]
-
Developing chambers
-
Radiochromatogram scanner or a gamma counter
Procedure:
-
Strip 1 (for free pertechnetate):
-
Spot a small drop of the 99mTc-IDA solution onto the origin of an ITLC-SG strip.
-
Develop the chromatogram in a chamber containing acetone or MEK.
-
In this system, the 99mTc-IDA complex and hydrolyzed-reduced 99mTc remain at the origin (Rf = 0), while free pertechnetate (99mTcO₄⁻) moves with the solvent front (Rf = 1).
-
After development, cut the strip in half and count the radioactivity of each half.
-
Calculate the percentage of free pertechnetate.
-
-
Strip 2 (for hydrolyzed-reduced technetium):
-
Spot a small drop of the 99mTc-IDA solution onto the origin of a second ITLC-SG strip.
-
Develop the chromatogram in a chamber containing saline.
-
In this system, both the 99mTc-IDA complex and free pertechnetate move with the solvent front (Rf = 1), while hydrolyzed-reduced 99mTc remains at the origin (Rf = 0).
-
After development, cut the strip in half and count the radioactivity of each half.
-
Calculate the percentage of hydrolyzed-reduced technetium.
-
-
Calculation of Radiochemical Purity:
-
% Radiochemical Purity = 100% - (% Free Pertechnetate) - (% Hydrolyzed-Reduced Technetium)
-
Mandatory Visualizations
References
- 1. Kit for the Preparation of Technetium Tc 99m Mebrofenin [dailymed.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. PREPARATION OF N-(3-BROMO-2,4,6-TRIMETHYLACETANILIDE)IMINODIACETIC ACID AND ITS 99M TC-COMPLEX FOR HEPATOBILIARY IMAGING | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cold kits with Tc-99m labelling for diagnosis - Isotopes [izotop.hu]
- 6. Determination of radiochemical purity and stability of 99mTc-diethyl HIDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Purification Using Iminodiacetic Acid (IDA) Functionalized Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins, particularly those engineered to contain a polyhistidine tag (His-tag). This method leverages the specific interaction between the imidazole (B134444) rings of the histidine residues and chelated transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), which are immobilized on a chromatography resin.
This document provides detailed application notes and protocols for protein purification using iminodiacetic acid (IDA) functionalized resin. IDA is a tridentate chelating agent, meaning it coordinates a metal ion at three sites. This leaves more coordination sites available for binding to the His-tag of the target protein compared to tetradentate chelators like nitrilotriacetic acid (NTA). Consequently, IDA resins often exhibit a higher protein binding capacity, which can be advantageous for large-scale purifications. However, the weaker coordination of the metal ion can also lead to a higher potential for metal ion leaching, which may be a consideration for certain downstream applications.[1][2][3]
Principle of IDA-IMAC
The purification process is based on the formation of a coordinate covalent bond between the electron-donating nitrogen atoms in the imidazole rings of the protein's His-tag and the immobilized metal ion chelated by the IDA ligand. The general workflow consists of four main stages: equilibration, binding, washing, and elution.
Data Presentation
Comparison of IDA and NTA Resins
| Feature | Iminodiacetic Acid (IDA) Resin | Nitrilotriacetic Acid (NTA) Resin | Reference(s) |
| Chelating Structure | Tridentate (3 coordination sites) | Tetradentate (4 coordination sites) | [1][2] |
| Metal Ion Coordination | Weaker, leaving more sites for histidine binding | Stronger, leaving fewer sites for histidine binding | [1][2] |
| Binding Capacity | Generally higher | Generally lower | [1][2] |
| Protein Purity | May be lower due to some non-specific binding | Generally higher with reduced non-specific binding | [1][2] |
| Metal Ion Leaching | Higher potential | Significantly lower | [1][2] |
| Elution Conditions | Typically requires lower imidazole concentrations | Generally requires higher imidazole concentrations | [3] |
Typical Performance of Ni-IDA Resin
| Parameter | Value | Reference(s) |
| Binding Capacity | Up to 40 mg/mL of resin | [4] |
| Purity | Can achieve >95% in a single step with optimization | [5] |
| Recovery/Yield | Highly dependent on the specific protein and expression levels; can be optimized for high recovery | [6] |
Experimental Protocols
Protocol 1: Purification of His-tagged Proteins under Native Conditions
This protocol is suitable for soluble His-tagged proteins that are correctly folded.
Materials:
-
Ni-IDA Resin
-
Chromatography Column
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
-
Clarified Cell Lysate containing the His-tagged protein
Procedure:
-
Resin Preparation and Charging (if using uncharged resin):
-
Wash the resin with 5-10 column volumes (CVs) of deionized water.
-
Charge the resin by incubating with 2 CVs of a 50 mM solution of NiSO₄.
-
Wash with 5-10 CVs of deionized water to remove excess metal ions.
-
-
Column Equilibration:
-
Pack the charged Ni-IDA resin into a chromatography column.
-
Equilibrate the column by washing with 5-10 CVs of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer may need to be optimized to achieve the desired purity without eluting the target protein.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CVs of Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to assess purity and identify the fractions containing the purified protein.
-
Protocol 2: Purification of His-tagged Proteins under Denaturing Conditions
This protocol is suitable for His-tagged proteins that are expressed in inclusion bodies and are therefore insoluble.
Materials:
-
Ni-IDA Resin
-
Chromatography Column
-
Denaturing Lysis/Binding Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea (B33335) (or 6 M guanidine (B92328) hydrochloride), 10 mM imidazole, pH 8.0
-
Denaturing Wash Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, 20-50 mM imidazole, pH 6.3
-
Denaturing Elution Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, 250-500 mM imidazole, pH 4.5-5.9
-
Solubilized Inclusion Bodies
Procedure:
-
Resin Preparation and Charging: Follow the same procedure as in Protocol 1.
-
Column Equilibration:
-
Pack the charged Ni-IDA resin into a column.
-
Equilibrate the column with 5-10 CVs of Denaturing Lysis/Binding Buffer.
-
-
Sample Loading:
-
Load the solubilized and clarified inclusion body preparation onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 CVs of Denaturing Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein using the Denaturing Elution Buffer. A step or linear gradient of decreasing pH or increasing imidazole concentration can be used.
-
Collect fractions and monitor protein concentration.
-
-
Refolding:
-
The purified denatured protein will likely require a refolding step to regain its biological activity. This is typically achieved by gradual removal of the denaturant (e.g., through dialysis) in a suitable refolding buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE.
-
Protocol 3: Resin Regeneration
To maintain the performance of the Ni-IDA resin, it should be regenerated after several uses or when a decrease in binding capacity is observed.
Materials:
-
Stripping Buffer: 20 mM sodium phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.0
-
Wash Solution 1: 1.5 M NaCl
-
Wash Solution 2: 1 M NaOH (for stringent cleaning)
-
Metal Charging Solution: 50 mM NiSO₄
-
Deionized Water
-
20% Ethanol (B145695) for storage
Procedure:
-
Stripping: Wash the column with 5 CVs of Stripping Buffer to remove the bound metal ions.
-
Washing:
-
Wash with 10 CVs of deionized water.
-
For more rigorous cleaning to remove precipitated proteins or hydrophobic contaminants, wash with 10 CVs of 1.5 M NaCl, followed by 10 CVs of deionized water. For even more stringent cleaning, a wash with 1 M NaOH for at least 2 hours can be performed, followed by extensive washing with deionized water until the pH is neutral.
-
-
Recharging: Incubate the resin with 2 CVs of Metal Charging Solution.
-
Final Wash: Wash the resin with 5-10 CVs of deionized water.
-
Storage: For long-term storage, equilibrate the resin with 20% ethanol and store at 4°C.
Visualizations
Caption: General workflow for protein purification using IMAC.
Caption: Chelation of a metal ion by IDA and binding to a His-tag.
Caption: Decision pathway for native vs. denaturing purification.
References
Application Notes and Protocols: Iminodiacetic Acid Buffer for Capillary Zone Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of iminodiacetic acid (IDA) as a versatile buffer system in capillary zone electrophoresis (CZE). These methodologies are tailored for applications in peptide mapping, protein analysis, and the separation of metal ions, offering alternative selectivity and high-resolution separations.
Application 1: High-Resolution Peptide Mapping using IDA as a Background Electrolyte
Iminodiacetic acid serves as an effective isoelectric buffer for the separation of complex peptide mixtures, such as protein digests. Operating at a low pH (approximately 2.33 in a 50 mM solution), IDA provides a different selectivity window compared to more common low-pH buffers like phosphate (B84403).[1][2] Its low conductivity permits the application of high field strengths, leading to rapid and highly efficient separations.[1] The resolution can be further enhanced by the addition of organic solvents and denaturing agents, such as urea (B33335).[1][2]
Key Advantages:
-
High Resolution: Provides excellent separation of complex peptide mixtures.[1][2]
-
Reduced Analysis Time: The use of high voltages significantly shortens run times compared to standard phosphate buffers.[1][2]
-
Alternative Selectivity: Offers a different separation mechanism compared to other low-pH buffers.[1]
-
Compatibility: Can be used with various additives like organic solvents (e.g., trifluoroethanol) and denaturing agents (e.g., urea) to optimize separations.[1][2]
Quantitative Data Summary
The following table summarizes the comparative performance of an IDA-based Background Electrolyte (BGE) for the separation of a β-casein tryptic digest against a standard phosphate buffer.
| Parameter | 50 mM Iminodiacetate, 8 M Urea, 0.5% HEC | 80 mM Phosphate, pH 2.0 |
| pH | ~2.33 | 2.0 |
| Relative Transit Time | ~0.5x | 1x |
| Peak Resolution | Excellent | Good |
| Peak Efficiency | High | Standard |
Note: Data is synthesized from qualitative descriptions in the cited literature, as specific numerical values were not available in the initial search results.[1][2]
Experimental Protocol: CZE of a Protein Digest using an IDA-Urea Buffer
This protocol is adapted from the methodology for separating a β-casein digest.[1][2]
1. Materials and Reagents:
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Peptide sample (e.g., β-casein tryptic digest)
2. Background Electrolyte (BGE) Preparation (50 mM IDA, 8 M Urea, 0.5% HEC): [1]
To prepare 100 mL of BGE:
-
Weigh 0.665 g of iminodiacetic acid and dissolve it in approximately 40 mL of deionized water.[1]
-
Weigh 48.05 g of urea and add it to the IDA solution.[1]
-
Weigh 0.5 g of hydroxyethylcellulose and slowly add it to the solution while stirring to prevent clumping.[1]
-
Continue stirring until all components are fully dissolved. Gentle heating can be applied to aid the dissolution of urea.[1]
-
Adjust the final volume to 100 mL with deionized water and mix thoroughly.[1]
-
Filter the BGE through a 0.22 µm syringe filter before use.[1]
3. Capillary Conditioning: [1]
-
New Capillary:
-
Between Runs:
4. Sample Preparation:
-
Reconstitute the peptide sample (e.g., a lyophilized protein digest) in deionized water or a buffer with a lower ionic strength than the BGE to a suitable concentration (e.g., 0.1-1 mg/mL).[1]
5. Electrophoretic Conditions: [1]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[1]
-
Separation Voltage: Apply a high voltage, for example, 25-30 kV (positive polarity at the injection side). The low conductivity of the IDA buffer allows for higher field strengths.[1]
-
Temperature: Maintain a constant capillary temperature (e.g., 25 °C).[1]
-
Detection: UV absorbance at 200 or 214 nm.[1]
Application 2: Immobilized Metal Affinity Capillary Electrophoresis (IMACE) with IDA
In IMACE, the inner wall of the capillary is modified with a chelating agent, such as IDA, which is then complexed with a metal ion (e.g., Cu(II), Fe(III), Ga(III)).[1][3] This creates a stationary phase that can selectively interact with certain molecules. This technique is particularly powerful for the enrichment and separation of phosphopeptides and proteins with exposed histidine residues.[1][4]
Quantitative Data Summary
The following table illustrates the expected retention behavior of different biomolecules in an IMACE system using a Cu(II)-IDA modified capillary.
| Analyte | Expected Interaction with Cu(II)-IDA | Relative Migration Time |
| Phosphopeptide | Strong Affinity | Long |
| Histidine-tagged Protein | Strong Affinity | Long |
| Non-phosphorylated Peptide | Weak/No Affinity | Short |
| Human Serum Albumin | Moderate Affinity | Intermediate |
| Human Serum γ-Globulin | Weak/No Affinity | Short |
Note: This table provides a qualitative representation of expected outcomes based on the principles of IMACE.[3]
Experimental Protocols
1. Preparation of an IDA-Modified Capillary:
This protocol describes the covalent immobilization of IDA onto the inner surface of a fused-silica capillary.[1][3]
-
Materials: Fused-silica capillary, 3-(trimethoxysilyl)propyl methacrylate (B99206), toluene (B28343), methanol (B129727), N-(vinylbenzyl)iminodiacetic acid, AIBN (azobisisobutyronitrile).[1]
-
Procedure:
-
Silanization: Rinse the capillary with 1 M NaOH, water, and then methanol. Fill the capillary with a solution of 3-(trimethoxysilyl)propyl methacrylate in toluene and let it react.
-
Rinsing: Rinse the capillary thoroughly with toluene and then methanol to remove any unreacted silane (B1218182) reagent. Dry the capillary.[1]
-
Polymerization: Prepare a solution of the N-(vinylbenzyl)iminodiacetic acid monomer and a small amount of AIBN in a suitable solvent (e.g., methanol). Fill the silanized capillary with this solution, seal both ends, and heat it in an oven (e.g., at 60-70 °C) for several hours to initiate polymerization.[1]
-
Final Wash: After polymerization, rinse the capillary extensively with methanol and deionized water to remove the monomer, initiator, and any non-immobilized polymer. The capillary is now IDA-modified.[1]
-
2. Protocol for IMACE-CE:
-
Materials: IDA-modified capillary, metal salt solution (e.g., 50 mM CuSO₄), loading/running buffer, peptide/protein sample.[1]
-
Procedure:
-
Metal Ion Chelation: Flush the IDA-modified capillary with the metal salt solution (e.g., 50 mM CuSO₄) for about 10-15 minutes. This charges the capillary with the metal ions.[1]
-
Equilibration: Rinse the capillary with the loading/running buffer for at least 10 minutes to remove excess metal ions and to set the pH.[1]
-
Sample Injection: Inject the sample mixture using a low-pressure injection for a longer duration to allow for affinity capture on the capillary wall.[1]
-
Washing (Optional): After injection, a plug of washing buffer can be injected to remove non-specifically bound molecules.
-
Elution and Separation: Apply voltage to initiate the electrophoretic separation. Molecules with a stronger affinity for the immobilized metal ions will have longer migration times.
-
Application 3: Iminodiacetic Acid as a Cation Exchange Ligand for Metal Ion Analysis
Iminodiacetic acid's ability to chelate metal ions can be exploited for their separation and analysis by CZE.[5][6] By incorporating IDA into the background electrolyte, differential complexation with various metal ions can be achieved, leading to their separation based on the charge and size of the resulting complexes.
Quantitative Data Summary
The following table indicates the relative binding affinity and expected electrophoretic mobility of various metal ions in the presence of an IDA-containing BGE.
| Metal Ion | Relative Affinity for IDA | Expected Electrophoretic Mobility of IDA-Metal Complex |
| Cu(II) | High | Low |
| Ni(II) | Moderate | Intermediate |
| Pb(II) | Moderate | Intermediate |
| Cd(II) | Low | High |
| Cr(VI) | High (as complex anion) | Varies with complex form |
Note: The electrophoretic mobility will depend on the net charge of the IDA-metal complex at the specific pH of the BGE.[5][6]
Experimental Protocol: Separation of Metal Ions
1. Materials and Reagents:
-
Iminodiacetic acid (IDA)
-
Buffer components (e.g., MES, HEPES)
-
Standard solutions of metal salts
-
Deionized water
2. Background Electrolyte (BGE) Preparation:
-
Prepare a buffer at a suitable pH (e.g., pH 6.0) containing a specific concentration of IDA (e.g., 10-50 mM). The choice of pH is critical as it affects both the charge of IDA and the speciation of the metal ions.
3. Capillary Conditioning:
-
Follow a standard capillary conditioning protocol as described in Application 1.
4. Sample Preparation:
-
Dilute the metal ion standard mixture in deionized water or a buffer with a lower ionic strength than the BGE.
5. Electrophoretic Conditions:
-
Injection: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: Apply a voltage with the appropriate polarity depending on the charge of the expected IDA-metal complexes.
-
Detection: Indirect UV detection is often employed for the analysis of small ions.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of peptide maps by capillary zone electrophoresis in isoelectric iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of an iminodiacetic acid-modified capillary and its performance in capillary liquid chromatography and immobilized metal chelate affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iminodiacetic acid functionalized cation exchange resin for adsorptive removal of Cr(VI), Cd(II), Ni(II) and Pb(II) from their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grafting chelating groups on 2D carbon for selective heavy metal adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-phosphonomethyl Iminodiacetic Acid: A Detailed Protocol for Researchers and Drug Development Professionals
Application Note: This document provides a comprehensive overview of the synthesis of N-phosphonomethyl iminodiacetic acid (PMIDA), a key intermediate in the production of the widely used herbicide glyphosate. The protocol details the synthetic route starting from iminodiacetic acid hydrochloride, outlining the necessary reagents, reaction conditions, and purification methods. Additionally, this note explores the relevance of PMIDA and its derivatives to drug development professionals, touching upon its chelating properties and the broader context of phosphonates in medicinal chemistry.
Introduction
N-phosphonomethyl iminodiacetic acid (PMIDA) is a crucial precursor in the industrial synthesis of N-(phosphonomethyl)glycine, commonly known as glyphosate. The synthesis of PMIDA is a well-established process that involves the phosphonomethylation of iminodiacetic acid. This reaction, a variation of the Mannich reaction, utilizes phosphorous acid and formaldehyde (B43269) in the presence of a strong acid. Understanding the intricacies of this synthesis is vital for researchers in agrochemical development and for scientists in the pharmaceutical realm who may explore phosphonate-containing compounds for their therapeutic potential.
Chemical Reaction and Mechanism
The synthesis proceeds via the reaction of iminodiacetic acid with phosphorous acid and formaldehyde. The strong acid, typically hydrochloric acid, protonates the iminodiacetic acid and catalyzes the reaction. The proposed mechanism involves the formation of a hydroxymethylphosphonic acid intermediate from the reaction of phosphorous acid and formaldehyde. This is followed by the nucleophilic attack of the secondary amine of iminodiacetic acid on the hydroxymethylphosphonic acid, leading to the formation of PMIDA after dehydration.
Experimental Protocols
This section provides a detailed protocol for the synthesis of N-phosphonomethyl iminodiacetic acid from this compound.
Protocol 1: Synthesis of N-phosphonomethyl Iminodiacetic Acid
Materials:
-
This compound (IDA·HCl)
-
Phosphorous acid (H₃PO₃)
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound.
-
Reagent Addition: To the flask, add phosphorous acid and concentrated hydrochloric acid. Begin stirring the mixture to ensure homogeneity.
-
Heating: Heat the reaction mixture to a temperature between 110-120°C using a heating mantle.
-
Formaldehyde Addition: Once the desired temperature is reached, add the 37% aqueous formaldehyde solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: After the complete addition of formaldehyde, continue to heat the mixture at 110-120°C for an additional 2-4 hours. The reaction progress can be monitored by techniques such as HPLC.
-
Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts. A subsequent wash with cold ethanol can aid in drying.
-
Drying: Dry the purified N-phosphonomethyl iminodiacetic acid in a vacuum oven at 60-70°C to a constant weight.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of N-phosphonomethyl iminodiacetic acid.
| Parameter | Value | Reference |
| Molar Ratio (IDA·HCl : H₃PO₃ : CH₂O) | 1 : 1.1-1.2 : 1.1-1.5 | [1] |
| Reaction Temperature | 110 - 120 °C | |
| Reaction Time | 4 - 6 hours | |
| Typical Yield | 85 - 95% | [1] |
| Melting Point | 215 °C (decomposes) | |
| Purity (by HPLC) | >95% | [2] |
Characterization Data
The synthesized N-phosphonomethyl iminodiacetic acid can be characterized by various spectroscopic methods.
| Technique | Key Features |
| ¹H NMR (D₂O) | Signals corresponding to the methylene (B1212753) protons adjacent to the carboxylic acid groups and the methylene protons of the phosphonomethyl group. |
| ¹³C NMR (D₂O) | Resonances for the carboxylic acid carbons, the methylene carbons of the diacetic acid moiety, and the methylene carbon of the phosphonomethyl group. |
| ³¹P NMR (D₂O) | A characteristic signal for the phosphonate (B1237965) group. |
| FT-IR (KBr) | Broad O-H stretching vibrations from the carboxylic acid and phosphonic acid groups, C=O stretching of the carboxylic acids, and P=O stretching of the phosphonic acid. |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of N-phosphonomethyl iminodiacetic acid.
Caption: Experimental workflow for PMIDA synthesis.
Chemical Reaction Pathway
The diagram below shows the chemical transformation from iminodiacetic acid to N-phosphonomethyl iminodiacetic acid.
Caption: Synthesis of PMIDA from iminodiacetic acid.
Biological Relevance: Inhibition of the Shikimate Pathway by Glyphosate
N-phosphonomethyl iminodiacetic acid is the direct precursor to glyphosate, a potent inhibitor of the shikimate pathway in plants and microorganisms.[3][4] This pathway is essential for the biosynthesis of aromatic amino acids.[5][6][7] The following diagram illustrates the site of inhibition.
Caption: Glyphosate inhibits the shikimate pathway.
Applications in Drug Development
While the primary application of N-phosphonomethyl iminodiacetic acid is in the synthesis of glyphosate, its structural features and those of related phosphonates are of interest to drug development professionals for several reasons:
-
Chelating Properties: PMIDA possesses strong metal-chelating properties due to the presence of both carboxylate and phosphonate groups.[8][9] This characteristic is relevant in the design of agents to control metal ion concentrations in biological systems or as a component of drug delivery systems.
-
Phosphonate as a Phosphate (B84403) Mimic: The phosphonate group is a non-hydrolyzable mimic of the phosphate group. This property is widely exploited in medicinal chemistry to design enzyme inhibitors, as many biological processes involve phosphate esters as substrates or intermediates.
-
Prodrug Strategies: The phosphonate group can be modified to create prodrugs with improved pharmacokinetic properties. This is a common strategy for delivering phosphonate-containing drugs, such as antivirals, across cell membranes.
-
Structural Scaffold: The aminophosphonate scaffold is present in a variety of biologically active molecules. Exploring derivatives of PMIDA could lead to the discovery of novel therapeutic agents.
Conclusion
The synthesis of N-phosphonomethyl iminodiacetic acid from this compound is a robust and high-yielding process. The detailed protocol and characterization data provided herein serve as a valuable resource for researchers in the fields of chemical synthesis and agrochemistry. Furthermore, the discussion of its properties and the broader context of phosphonates in medicine highlights potential avenues for exploration by drug development professionals, particularly in the areas of chelation therapy and enzyme inhibition.
References
- 1. US7084298B2 - Method for producing n-phosphonomethyl iminodiacetic acid - Google Patents [patents.google.com]
- 2. PMIDA (Phosphonomethyliminodiacetic acid) | SIELC Technologies [sielc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 5. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO. | Semantic Scholar [semanticscholar.org]
- 8. N-(PHOSPHONOMETHYL)IMINODIACETIC ACID - Ataman Kimya [atamanchemicals.com]
- 9. N-(PHOSPHONOMETHYL)IMINODIACETIC ACID HYDRATE - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for Technetium-99m Labeling of Iminodiacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of iminodiacetic acid (IDA) derivatives with Technetium-99m (Tc-99m). The focus is on commercially available kits for Mebrofenin and Disofenin, which are widely used for hepatobiliary scintigraphy.
Introduction
Technetium-99m labeled iminodiacetic acid derivatives are radiopharmaceuticals used for functional imaging of the hepatobiliary system.[1] These agents, after intravenous administration, are taken up by hepatocytes and excreted into the biliary system, providing valuable diagnostic information on liver function, gallbladder contractility, and bile duct patency.[2][3] The choice of the specific IDA derivative can influence the imaging results, particularly in patients with impaired liver function.[4] Mebrofenin generally exhibits higher hepatic extraction and lower renal excretion compared to Disofenin, making it a preferred agent in many clinical scenarios.[4][5][6]
Quantitative Data Presentation
The selection of a suitable Tc-99m IDA derivative is often guided by its pharmacokinetic properties. The following tables summarize key quantitative data for Mebrofenin and Disofenin.
Table 1: Comparative Pharmacokinetics of Tc-99m Mebrofenin and Disofenin [4]
| Parameter | Tc-99m Mebrofenin | Tc-99m Disofenin |
| Hepatic Extraction Efficiency | ~98% | ~89% |
| Urinary Excretion (2 hours) | ~1% | ~9% |
| Time to Peak Liver Uptake | ~11 minutes | ~10 minutes |
| Gallbladder Visualization Time | 10-15 minutes | 20-40 minutes |
| Small Bowel Visualization Time | 30-60 minutes | By 60 minutes |
Table 2: Radiochemical Purity and Stability
| Parameter | Specification |
| Radiochemical Purity (RCP) Acceptance Limit | ≥ 95% (Typically >90% is acceptable for most preparations) |
| In-vitro Stability (Post-reconstitution) | At least 6 hours |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and quality control of Tc-99m labeled IDA derivatives using commercially available kits.
Protocol for Radiolabeling of Iminodiacetic Acid Derivatives
This protocol describes the aseptic reconstitution of a sterile, non-pyrogenic, lyophilized kit of an iminodiacetic acid derivative (e.g., Mebrofenin or Disofenin) with sterile, non-pyrogenic sodium pertechnetate (B1241340) (Na[⁹⁹ᵐTc]O₄).
Materials:
-
Lyophilized iminodiacetic acid derivative kit vial (e.g., Choletec® for Mebrofenin, Hepatolite® for Disofenin)
-
Sterile, non-pyrogenic Sodium Pertechnetate (Na[⁹⁹ᵐTc]O₄) injection from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Sterile syringes (1 mL, 5 mL, 10 mL) and needles
-
Lead-shielded vial container
-
Alcohol swabs
-
Radiant-resistant gloves
Procedure:
-
Visually inspect the kit vial for any damage or discoloration.
-
Place the kit vial in a lead-shielded container.
-
Using an alcohol swab, disinfect the rubber septum of the kit vial.
-
Aseptically draw the required volume and activity of Na[⁹⁹ᵐTc]O₄ into a sterile syringe. The volume should be in accordance with the manufacturer's instructions (typically 1-5 mL).
-
Carefully inject the Na[⁹⁹ᵐTc]O₄ into the kit vial. To avoid pressurizing the vial, it is recommended to first inject a small volume of air equivalent to the volume of pertechnetate to be added and then withdraw the same volume of nitrogen gas from the vial before injecting the radioactive solution.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking to prevent denaturation of the components.
-
Allow the vial to stand at room temperature for the recommended incubation period (typically 15-20 minutes) to ensure complete complexation.
-
Visually inspect the final preparation for any particulate matter or discoloration before proceeding to quality control. The solution should be clear and colorless.
-
Record the time of preparation and the total activity. The labeled product should be used within the time frame specified by the manufacturer (e.g., 6 hours).[5]
Protocol for Quality Control: Radiochemical Purity Determination by Thin-Layer Chromatography (TLC)
This protocol outlines the determination of radiochemical purity (RCP) of Tc-99m labeled IDA derivatives using a two-strip thin-layer chromatography method. This method separates the desired Tc-99m IDA complex from potential radiochemical impurities, namely free pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂).
Materials:
-
Instant Thin-Layer Chromatography-Silica Gel (ITLC-SG) strips
-
Thin-Layer Chromatography-Silica Coated (TLC-SA) strips or equivalent
-
Developing solvents:
-
Acetone (B3395972) or Methyl Ethyl Ketone (MEK)
-
20% aqueous Saline (NaCl) solution
-
-
Chromatography developing tanks
-
Scissors
-
Forceps
-
A system for measuring radioactivity (e.g., gamma counter, radiochromatogram scanner)
Procedure:
-
Preparation: Prepare two developing tanks, one with acetone (or MEK) and the other with 20% saline solution, ensuring the solvent level is below the origin line of the chromatography strips.
-
Spotting: Using a sterile syringe and needle, carefully spot a small drop (approximately 1-2 µL) of the prepared Tc-99m IDA complex onto the origin line of two chromatography strips (one ITLC-SG and one TLC-SA).
-
Development:
-
Place the ITLC-SG strip into the developing tank containing acetone (or MEK).
-
Place the TLC-SA strip into the developing tank containing 20% saline.
-
Allow the solvent front to migrate to the top of the strips.
-
-
Drying and Cutting:
-
Remove the strips from the tanks and allow them to dry completely.
-
Cut each strip in half at the center.
-
-
Counting:
-
Separately count the radioactivity of the top and bottom halves of each strip using a gamma counter.
-
-
Calculation of Radiochemical Purity (RCP):
-
Strip 1 (ITLC-SG in Acetone/MEK):
-
Free pertechnetate (⁹⁹ᵐTcO₄⁻) migrates with the solvent front (top half).
-
Tc-99m IDA complex and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂) remain at the origin (bottom half).
-
% Free Pertechnetate = (Counts in Top Half / (Counts in Top Half + Counts in Bottom Half)) x 100
-
-
Strip 2 (TLC-SA in 20% Saline):
-
Hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂) remains at the origin (bottom half).
-
Tc-99m IDA complex and free pertechnetate (⁹⁹ᵐTcO₄⁻) migrate with the solvent front (top half).
-
% Hydrolyzed-Reduced Tc = (Counts in Bottom Half / (Counts in Top Half + Counts in Bottom Half)) x 100
-
-
% Radiochemical Purity (RCP) = 100% - (% Free Pertechnetate + % Hydrolyzed-Reduced Tc)
-
The calculated RCP should be greater than or equal to the acceptance limit (typically 95%) before administration to a patient.
Visualizations
The following diagrams illustrate the experimental workflow and the biological pathway of Tc-99m labeled IDA derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. nucmedtutorials.com [nucmedtutorials.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Liver Functional Volumetry by Tc-99m Mebrofenin Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of Tc-99m-mebrofenin and comparison with Tc-disofenin for radionuclide hepatobiliary imaging [inis.iaea.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IMAC with Iminodiacetic Acid (IDA) Resins
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Immobilized Metal Affinity Chromatography (IMAC) experiments using iminodiacetic acid (IDA) resins.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of using IDA resins compared to other chelating resins like NTA?
A1: IDA (iminodiacetic acid) is a tridentate chelating agent, meaning it forms three coordination bonds with a metal ion.[1] This leaves more sites on the metal ion available for protein binding, which can lead to a higher protein binding capacity.[2][3] However, this weaker coordination can also result in higher metal ion leaching from the resin compared to tetradentate chelators like NTA (nitrilotriacetic acid).[4][5]
Advantages of IDA Resins:
-
Higher Binding Capacity: Due to having more available sites for protein interaction, IDA resins can sometimes offer a higher binding capacity for His-tagged proteins.[2][3]
-
Cost-Effective: IDA resins are often a more economical choice for protein purification.
Disadvantages of IDA Resins:
-
Higher Metal Ion Leaching: The weaker chelation can lead to metal ions stripping from the resin, which can potentially affect downstream applications.[4][5]
-
Lower Purity in Some Cases: The interaction with the target protein might be less specific, sometimes leading to co-purification of contaminants.
Q2: How do I choose the right metal ion for my IDA resin?
A2: The choice of metal ion significantly impacts the purity and yield of your purified protein. The most commonly used metal ions are Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).
-
Nickel (Ni²⁺): Offers a high affinity for His-tags, generally resulting in high protein yields.[4]
-
Cobalt (Co²⁺): Provides higher specificity, which can lead to purer protein fractions, though sometimes with a lower yield compared to nickel.[4]
-
Copper (Cu²⁺) and Zinc (Zn²⁺): These are also used and can be advantageous for specific proteins where Ni²⁺ or Co²⁺ are not optimal.
The ideal metal ion can be protein-dependent, and empirical testing may be necessary to determine the best option for your specific target protein.
Q3: Can I reuse my IDA resin? If so, how many times?
A3: Yes, IDA resins can typically be reused multiple times. However, with each use, there may be a gradual decrease in binding capacity. It is recommended to regenerate the resin after each use to maintain optimal performance. The exact number of reuse cycles will depend on the nature of the sample and the cleaning and regeneration procedures followed.
Troubleshooting Guides
This section provides solutions to common problems encountered during IMAC with IDA resins.
Problem 1: Low or No Yield of Target Protein
Possible Causes and Solutions in a question-and-answer format:
-
Is the His-tag accessible?
-
Problem: The polyhistidine tag on your protein might be buried within the folded protein structure, preventing it from binding to the IDA resin.[6]
-
Solution: Perform the purification under denaturing conditions using agents like 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (Gu-HCl). This will unfold the protein and expose the His-tag.[7] Subsequently, the protein can be refolded on the column.
-
-
Are your buffer conditions optimal for binding?
-
Problem: The pH and composition of your binding buffer can significantly affect protein binding.
-
Solution:
-
pH: Ensure the pH of your binding buffer is between 7.0 and 8.0. A pH below this range can lead to the protonation of histidine residues, weakening their interaction with the metal ions.[2]
-
Imidazole (B134444): Avoid high concentrations of imidazole in your binding buffer. While a low concentration (10-20 mM) can help reduce non-specific binding, too much can prevent your target protein from binding.[8]
-
Chelating and Reducing Agents: Avoid strong chelating agents like EDTA and reducing agents like DTT in your buffers, as they can strip the metal ions from the resin.[6]
-
-
-
Is the protein degraded?
-
Problem: Proteases in the cell lysate can degrade your target protein, leading to a loss of the His-tag.
-
Solution: Add protease inhibitors to your lysis buffer and keep the sample at low temperatures (4°C) throughout the purification process.[9]
-
Problem 2: High Levels of Contaminating Proteins (Non-Specific Binding)
Possible Causes and Solutions in a question-and-answer format:
-
Are your wash steps stringent enough?
-
Problem: Insufficient or gentle washing may not effectively remove non-specifically bound proteins.
-
Solution:
-
Increase Imidazole Concentration: Gradually increase the imidazole concentration in your wash buffer (e.g., in 10 mM increments) to find the optimal concentration that removes contaminants without eluting your target protein.[10]
-
Increase Salt Concentration: Increasing the NaCl concentration (up to 1 M) in the wash buffer can help disrupt non-specific ionic interactions.[10]
-
Additives: Include non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) or glycerol (B35011) (5-10%) in your wash buffer to minimize hydrophobic interactions.[11]
-
-
-
Is there an excess of resin?
-
Problem: Using too much resin for the amount of target protein can lead to increased binding of contaminating proteins.
-
Solution: Reduce the amount of IDA resin used to better match the expected yield of your His-tagged protein.[8]
-
Problem 3: Protein Elutes with Metal Ions (Metal Leaching)
Possible Causes and Solutions in a question-and-answer format:
-
Are harsh chemicals present in your buffers?
-
Problem: Strong chelating agents or high concentrations of reducing agents can strip the metal ions from the IDA resin.
-
Solution: Avoid using EDTA and limit the concentration of agents like DTT. If a reducing agent is necessary, consider using β-mercaptoethanol at a low concentration (e.g., up to 20 mM).[8]
-
-
Has the resin been properly charged and equilibrated?
-
Problem: Incomplete charging or improper equilibration can lead to loosely bound metal ions that co-elute with your protein.
-
Solution: Ensure the resin is fully charged with the desired metal ion and thoroughly equilibrated with the binding buffer before applying your sample.
-
Data Presentation
Table 1: Typical Binding Capacities of Ni²⁺-IDA Resins
| Protein | Binding Capacity (mg/mL of resin) |
| 6xHis-tagged GFP (27 kDa) | ≥ 40 |
| JNK1 | Varies significantly depending on expression |
| Interleukin-1β | Lower compared to robust proteins like GFP |
Note: Binding capacity is highly dependent on the specific protein, its expression level, and the experimental conditions.[2][4]
Table 2: Common Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Purpose |
| Imidazole | 10-40 mM in wash buffer | Competes with non-specific binders |
| NaCl | 300 mM - 1 M | Reduces ionic interactions |
| Non-ionic Detergents (e.g., Tween 20, Triton X-100) | 0.05% - 2% (v/v) | Reduces hydrophobic interactions[12] |
| Glycerol | 5% - 20% (v/v) | Reduces hydrophobic interactions and can stabilize proteins[12] |
| β-mercaptoethanol | 5 mM - 15 mM | Reduces disulfide bonds, but high concentrations can reduce metal ions[12] |
Experimental Protocols
Protocol 1: IDA Resin Regeneration
This protocol describes the process of stripping, cleaning, and recharging the IDA resin for reuse.
Materials:
-
Stripping Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 8.0
-
Wash Buffer: Deionized Water
-
Recharging Solution: 0.1 M NiSO₄ (or other desired metal salt)
-
Equilibration Buffer: Your standard binding buffer
Methodology:
-
Stripping: Wash the column with 5 column volumes (CV) of Stripping Buffer to remove the bound metal ions. The resin will typically change color (e.g., from blue to white for Ni²⁺).
-
Washing: Wash the column with 10 CV of deionized water to remove the EDTA.
-
Recharging: Slowly pass 2-5 CV of the Recharging Solution over the column.
-
Final Wash: Wash the column with 5 CV of deionized water to remove excess metal ions.
-
Equilibration: Equilibrate the column with 5-10 CV of your binding buffer before the next use.
Protocol 2: On-Column Protein Refolding
This protocol is for refolding a denatured His-tagged protein while it is bound to the IDA resin.
Materials:
-
Denaturing Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, 6 M Guanidine-HCl, pH 8.0
-
Refolding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250-500 mM Imidazole, pH 8.0
Methodology:
-
Binding: Load the denatured protein sample onto the IDA column equilibrated with Denaturing Binding Buffer.
-
Wash: Wash the column with 10 CV of Denaturing Binding Buffer.
-
Refolding Gradient: Create a linear gradient from 100% Denaturing Binding Buffer to 100% Refolding Buffer over 20-30 CV at a low flow rate (e.g., 0.2-0.5 mL/min). This gradual removal of the denaturant allows the protein to refold.
-
Final Wash: Wash the column with 5 CV of Refolding Buffer.
-
Elution: Elute the refolded protein with Elution Buffer.
Mandatory Visualization
Caption: A simplified workflow for a typical IMAC experiment using IDA resin.
Caption: A decision tree to guide troubleshooting common IMAC issues.
Caption: A diagram illustrating the key chemical interactions in Ni-IDA IMAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ipo.lbl.gov [ipo.lbl.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. marvelgent.com [marvelgent.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. protenova.com [protenova.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Separation with Iminodiacetic Acid Buffer in CE
Welcome to the technical support center for optimizing peptide separation using iminodiacetic acid (IDA) buffer in capillary electrophoresis (CE). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the separation of peptides using an IDA-based background electrolyte (BGE).
| Issue | Possible Causes | Suggested Solutions |
| Poor Resolution or Broad Peaks | 1. Suboptimal BGE Composition: Incorrect concentrations of IDA, urea (B33335), or HEC. 2. Peptide Aggregation: Hydrophobic peptides may aggregate in the aqueous buffer. 3. Inappropriate Voltage: Voltage may be too high or too low for the specific separation. 4. Sample Overload: Injecting too much sample can lead to peak broadening. | 1. Optimize BGE: Systematically vary the concentration of urea (e.g., 6-8 M) and HEC (e.g., 0.5%) to improve peptide solubility and reduce interactions with the capillary wall.[1] 2. Increase Urea Concentration: Urea is a powerful solubilizing agent for peptides; increasing its concentration can disrupt aggregation.[1] 3. Adjust Voltage: Optimize the separation voltage (typically 25-30 kV) to balance analysis time and resolution. The low conductivity of IDA buffer allows for higher field strengths.[2] 4. Reduce Sample Concentration: Prepare a more dilute sample (e.g., 0.1-1 mg/mL) or decrease the injection time/pressure.[2] |
| Peak Tailing | 1. Peptide-Wall Interaction: Peptides may adsorb to the negatively charged bare fused-silica capillary wall. 2. Mismatched Buffer pH and Peptide pI: If the buffer pH is close to the peptide's isoelectric point (pI), it can lead to reduced solubility and increased wall interaction. | 1. Add HEC to BGE: Hydroxyethylcellulose (HEC) acts as a dynamic coating to suppress peptide-wall interactions.[1] 2. Ensure Low pH of IDA Buffer: A 50 mM IDA buffer will have a pH of approximately 2.33, which is significantly lower than the pI of most peptides, ensuring they are positively charged and minimizing interactions with the similarly charged capillary wall at this pH.[1] |
| Inconsistent Migration Times | 1. Fluctuations in Capillary Temperature: Temperature changes affect buffer viscosity and electrophoretic mobility. 2. Inconsistent Capillary Conditioning: Improper rinsing between runs can alter the capillary surface. 3. BGE Depletion or Contamination: Over time, the BGE in the vials can change in composition. | 1. Use a CE System with Temperature Control: Maintain a constant capillary temperature (e.g., 25 °C).[2] 2. Standardize Conditioning Protocol: Implement a consistent rinsing procedure between runs (e.g., rinse with 0.1 M NaOH, deionized water, and then BGE).[2] 3. Replace BGE Vials Frequently: Use fresh BGE for each set of runs to ensure consistent performance. |
| No Peaks or Very Small Peaks | 1. Low Sample Concentration: The amount of peptide in the sample may be below the detection limit. 2. Injection Failure: Issues with the CE instrument's injection system. 3. Peptide Precipitation in Sample Vial: The peptide may not be fully soluble in the sample solvent. | 1. Increase Sample Concentration: If possible, concentrate the peptide sample. 2. Check Instrument Settings: Verify the injection parameters (pressure, time) and ensure the capillary is not clogged. 3. Optimize Sample Solvent: Reconstitute the peptide in deionized water or a buffer with a lower ionic strength than the BGE to ensure solubility and facilitate field-amplified sample stacking.[2] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common peptide separation issues in CE.
Frequently Asked Questions (FAQs)
Q1: Why should I use iminodiacetic acid (IDA) buffer for peptide separation instead of a more common buffer like phosphate (B84403)?
A1: Iminodiacetic acid buffer offers several advantages for peptide separation in CE. It operates at a low pH (around 2.33 for a 50 mM solution), providing a different selectivity window compared to standard low-pH buffers like phosphate.[1][2] Its low conductivity allows for the use of high field strengths, which leads to faster analysis times and higher separation efficiencies.[2] This makes it particularly effective for generating high-resolution peptide maps of complex protein digests.[1]
Q2: What is the optimal concentration of IDA for peptide separation?
A2: A concentration of 50 mM IDA is commonly cited as effective for generating peptide maps with excellent resolution.[1] This concentration provides good buffering capacity at the low operating pH while maintaining low conductivity.
Q3: What is the role of urea and hydroxyethylcellulose (HEC) in the IDA buffer?
A3: Urea and HEC are important additives that enhance peptide separation.
-
Urea (typically 6-8 M): Acts as a denaturing and solubilizing agent. It helps to prevent peptide aggregation, especially for hydrophobic peptides, ensuring they remain in solution and migrate as individual species.[1]
-
Hydroxyethylcellulose (HEC) (typically 0.5%): Is a polymer that dynamically coats the inner surface of the fused-silica capillary. This coating suppresses the electrostatic interactions between positively charged peptides and the negatively charged capillary wall, which helps to reduce peak tailing and improve peak shape.[1]
Q4: Can I use organic solvents with the IDA buffer?
A4: Yes, IDA is compatible with most hydro-organic solvents, such as trifluoroethanol (TFE), up to at least 40% v/v.[1] The addition of organic solvents can be used to modulate peptide mobility and further optimize selectivity.[1]
Q5: My peptides are not separating well. What is the first thing I should check?
A5: The first thing to check is your background electrolyte (BGE). Ensure that it has been prepared correctly, with the appropriate concentrations of IDA, urea, and HEC. Also, make sure it has been filtered through a 0.22 µm filter before use.[2] Old or improperly prepared BGE is a common cause of poor separation performance. Following that, verify your capillary conditioning protocol is being performed consistently between runs.[2]
Q6: How does IDA buffer compare to a standard phosphate buffer in terms of performance?
A6: IDA buffer generally offers improved performance for peptide mapping compared to standard phosphate buffers.
| Parameter | 50 mM Iminodiacetate, 8 M Urea, 0.5% HEC | 80 mM Phosphate, pH 2.0 |
| Resolution | Excellent for complex digests | Good |
| Analysis Time | Significantly shorter (approx. half) | Longer |
| Operating pH | ~2.33 | 2.0 |
| Selectivity | Alternative to phosphate | Standard |
Data is based on the separation of β-casein tryptic digests as described in the literature.[1]
Experimental Protocols
Protocol 1: Preparation of Background Electrolyte (BGE)
Objective: To prepare 100 mL of 50 mM IDA BGE containing 8 M Urea and 0.5% HEC.
Materials:
-
Iminodiacetic acid (IDA)
-
Urea
-
Hydroxyethylcellulose (HEC)
-
Deionized water
-
0.22 µm syringe filter
Procedure:
-
Weigh 0.665 g of iminodiacetic acid and dissolve it in approximately 40 mL of deionized water.
-
Weigh 48.05 g of urea and add it to the IDA solution.
-
Weigh 0.5 g of hydroxyethylcellulose and add it slowly to the solution while stirring to prevent clumping.
-
Continue stirring until all components are fully dissolved. Gentle heating can be applied to aid the dissolution of urea.
-
Adjust the final volume to 100 mL with deionized water and mix thoroughly.
-
Filter the BGE through a 0.22 µm syringe filter before use.[2]
Protocol 2: Capillary Conditioning and CE Separation
Objective: To perform a typical peptide separation using the prepared IDA BGE.
Materials:
-
Prepared IDA BGE
-
1 M NaOH
-
0.1 M NaOH
-
Deionized water
-
Peptide sample (reconstituted in deionized water or low ionic strength buffer)
-
Fused-silica capillary
Procedure:
1. New Capillary Conditioning:
- Rinse with 1 M NaOH for 20 minutes.
- Rinse with deionized water for 10 minutes.
- Rinse with the BGE for 15 minutes.[2]
2. Conditioning Between Runs:
- Rinse with 0.1 M NaOH for 2 minutes.
- Rinse with deionized water for 2 minutes.
- Rinse with the BGE for 5 minutes.[2]
3. Sample Preparation:
- Reconstitute the peptide sample to a suitable concentration (e.g., 0.1-1 mg/mL) in deionized water or a buffer with lower ionic strength than the BGE.[2]
4. Electrophoretic Conditions:
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Separation Voltage: 25-30 kV (positive polarity at the injection side).
- Temperature: 25 °C.
- Detection: UV absorbance at 200 or 214 nm.[2]
Workflow for Peptide Separation using CZE with IDA Buffer
Caption: A standard workflow for peptide separation using an IDA-based BGE in CZE.
References
Technical Support Center: Iminodiacetic Acid Hydrochloride Solutions
Welcome to the technical support center for iminodiacetic acid hydrochloride solutions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and storage of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of an this compound solution?
A1: The stability of this compound solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many amine and carboxylic acid-containing compounds, this compound is susceptible to degradation under harsh environmental conditions.
Q2: What are the optimal storage conditions for an this compound stock solution?
A2: To ensure maximum stability, stock solutions should be stored in a cool, dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.[2][3] It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q3: My this compound solution has turned yellow. What could be the cause?
A3: A color change, such as turning yellow, can be an indicator of chemical degradation. This could be due to oxidation or other degradation pathways initiated by exposure to light, elevated temperatures, or incompatible container materials. If you observe a color change, it is recommended to prepare a fresh solution.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: Autoclaving involves high temperatures and is generally not recommended for solutions of thermally sensitive compounds without specific stability data to support it. Heat can accelerate hydrolysis and other degradation reactions. If sterilization is required, sterile filtration using a 0.22 µm filter is a safer alternative.
Troubleshooting Guides
Issue 1: Solution Instability or Degradation
Symptoms:
-
Noticeable change in solution color or clarity.
-
Precipitate formation.
-
Inconsistent or unexpected experimental results.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | The stability of compounds with amine and carboxylic acid groups is often pH-dependent.[4][5][6] Ensure the pH of your solution is within a stable range. For hydrochloride salts, a slightly acidic pH may enhance stability.[2] |
| Exposure to Light | Photodegradation can occur with prolonged exposure to light.[7] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| High Temperature | Elevated temperatures accelerate the rate of chemical degradation. Store solutions at recommended cool temperatures and avoid leaving them at room temperature for extended periods. |
| Oxidation | The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.[6][8] Prepare solutions with de-gassed solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications. |
| Repeated Freeze-Thaw Cycles | This can lead to the degradation of the compound.[2] Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles. |
Issue 2: Poor Solubility or Precipitation
Symptoms:
-
Difficulty dissolving the solid this compound.
-
Precipitate forms in the solution upon storage or after mixing with other reagents.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | While this compound is soluble in water, its solubility may be limited. Ensure you are using a suitable solvent and not exceeding the solubility limit. |
| pH-Dependent Solubility | The solubility of amino acids and their salts can be highly dependent on the pH of the solution. Adjusting the pH may improve solubility. |
| Low Temperature | Solubility often decreases at lower temperatures. If you encounter issues while preparing a solution at low temperatures, gentle warming or sonication may aid dissolution.[2] However, be mindful of potential thermal degradation. |
| Interaction with Other Components | When mixing with other solutions, precipitation may occur due to chemical reactions or changes in the solution's properties (e.g., pH, ionic strength). Ensure compatibility with all components of your experimental system. |
Experimental Protocols
For researchers needing to perform stability studies, a forced degradation study is a common approach to identify potential degradation products and pathways.[9]
Forced Degradation Protocol
This protocol outlines the typical stress conditions used in forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
| Stress Condition | Typical Reagents and Conditions | Notes |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[7][9] | The reaction is typically monitored over several hours to days. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[7][9] | The reaction is typically monitored over several hours to days. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[7] | The reaction is typically monitored for up to 24 hours. |
| Thermal Degradation | The solid compound or a solution is exposed to elevated temperatures (e.g., 60-80°C).[10] | The duration can range from hours to weeks. |
| Photodegradation | The solution is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] | The exposure duration is typically measured in hours. |
Analytical Method for Stability Testing:
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required to separate the intact this compound from any degradation products.[11][12]
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection is common. The detection wavelength should be chosen to maximize the response of the parent compound and any potential degradants.
Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. staff.um.edu.mt [staff.um.edu.mt]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. kinampark.com [kinampark.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Iminodiacetic Acid (IDA) Chromatography Columns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using iminodiacetic acid (IDA) columns, with a primary focus on preventing metal ion leaching.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metal ion leaching from my IDA column?
A1: Metal ion leaching from IDA columns is a common issue primarily caused by the presence of certain reagents in your buffers or sample. The key culprits include:
-
Chelating Agents: Strong chelating agents like Ethylenediaminetetraacetic acid (EDTA) will strip metal ions from the column.[1] It is crucial to use EDTA-free protease inhibitor cocktails.
-
Reducing Agents: Reagents such as Dithiothreitol (DTT) and β-mercaptoethanol (BME) can reduce the metal ions (e.g., Ni²⁺ to solid nickel), causing them to detach from the resin. This is often observed as a browning of the column matrix.[2][3][4]
-
Low pH: Buffers with a pH below 7 can lead to the protonation of histidine residues in your target protein, weakening their interaction with the metal ions and potentially contributing to ion leaching.[5] Optimal binding of His-tagged proteins is typically achieved at a slightly basic pH (7.5-8.0).[5]
-
High Imidazole (B134444) Concentrations in Wash Buffers: While imidazole is necessary for elution, using too high a concentration during the wash steps can start to compete with the His-tag for binding to the metal ions, potentially leading to premature elution and the appearance of metal leaching.
Q2: My IDA column has turned brown. What does this mean and can I fix it?
A2: A brown discoloration of your IDA column, particularly a Ni-IDA column, is a strong indicator that the nickel ions have been reduced, likely due to the presence of a reducing agent like DTT in your buffers.[2][3][4] This reduction causes the metal to precipitate, leading to a loss of binding capacity.
Fortunately, in most cases, the column can be regenerated. This involves stripping the reduced and remaining metal ions from the resin, cleaning the resin, and then recharging it with fresh metal ions. A detailed protocol for this process is provided in the "Experimental Protocols" section of this guide.
Q3: How can I prevent metal ion leaching during my protein purification?
A3: Preventing metal ion leaching is crucial for obtaining a pure protein sample and preserving the integrity of your column. Here are some best practices:
-
Buffer Composition: Avoid strong chelating agents like EDTA and use reducing agents with caution. If a reducing agent is necessary, consider using one that is less harsh, such as β-mercaptoethanol (BME) at a concentration of up to 10 mM, or use a resin specifically designed to be tolerant to reducing agents.[3]
-
pH Control: Maintain a buffer pH between 7.5 and 8.0 for optimal binding of His-tagged proteins and to minimize metal ion stripping.[5]
-
Pre-wash the Column: Before applying your sample, pre-washing the column with a high concentration of imidazole elution buffer and then re-equilibrating with binding buffer can help remove any loosely bound "free" metal ions that are more prone to leaching.[4]
-
Consider NTA Resins: If metal leaching is a persistent issue, especially when using reducing agents, consider switching to a nitrilotriacetic acid (NTA)-based resin. NTA is a tetradentate chelator that binds metal ions more tightly than the tridentate IDA, resulting in significantly lower metal ion leaching.[1][2][6]
Q4: What is the difference between IDA and NTA resins in terms of performance and metal ion leaching?
A4: IDA and NTA are both chelating ligands used in Immobilized Metal Affinity Chromatography (IMAC), but they have key differences:
-
Coordination and Leaching: IDA is a tridentate ligand, meaning it forms three bonds with the metal ion. NTA is a tetradentate ligand, forming four bonds. This extra bond makes the metal ion coordination in NTA resins stronger, resulting in significantly less metal ion leaching compared to IDA resins.[1][2][6]
-
Binding Capacity: IDA resins generally have a higher density of ligands on the agarose (B213101) beads, which can translate to a higher protein binding capacity.[7]
-
Purity: Due to the weaker coordination and higher potential for non-specific binding, proteins purified on IDA resins may have lower purity compared to those purified on NTA resins.[6]
-
Cost: IDA-based resins are typically less expensive than NTA-based resins.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no binding of the target protein. | The His-tag is inaccessible. | Use denaturing conditions to unfold the protein and expose the tag. |
| Buffer pH is too low. | Ensure the binding buffer pH is between 7.5 and 8.0.[5] | |
| Presence of chelating or reducing agents in the sample. | Remove EDTA and DTT from your sample and buffers. If a reducing agent is essential, use BME at ≤10 mM.[3] | |
| Metal ions have been stripped from the column. | Regenerate the column by stripping and recharging with metal ions. See the detailed protocol below. | |
| Elution of the target protein is inefficient. | Imidazole concentration in the elution buffer is too low. | Increase the imidazole concentration in your elution buffer. A gradient of increasing imidazole concentration can help optimize elution. |
| The protein has precipitated on the column. | Try eluting at a slightly higher pH (e.g., 5.8-6.0) or collect fractions into a buffer that will immediately neutralize the pH. | |
| The purified protein is contaminated with other proteins. | Non-specific binding of contaminating proteins. | Add a low concentration of imidazole (e.g., 10-20 mM) to your binding and wash buffers to reduce non-specific binding. |
| Insufficient washing. | Increase the wash volume to at least 10-15 column volumes. | |
| The column has changed color (e.g., blue to white or brown). | Metal ions have been stripped by a chelating agent (white). | The column needs to be regenerated. Follow the stripping and recharging protocol. |
| Metal ions have been reduced by a reducing agent (brown). | The column needs to be regenerated. Follow the stripping and recharging protocol.[2][3][4] |
Quantitative Data Summary
Table 1: Impact of Reducing and Chelating Agents on Ni-IDA vs. Ni-NTA Resins
| Reagent (Concentration) | Resin Type | Effect | Reference |
| 10 mM DTT | Ni-IDA | ~30% decrease in binding capacity | [2] |
| 10 mM DTT | Ni-NTA | ~22% decrease in binding capacity | [2] |
| >1 mM EDTA | Ni-IDA | Dramatic drop in binding capacity (overall decrease of ~65%) | [2] |
| >1 mM EDTA | Ni-NTA | Shallower decay in binding capacity (overall decrease of ~46%) | [2] |
Experimental Protocols
Protocol 1: Stripping and Recharging an IDA Column
This protocol describes how to remove bound metal ions from an IDA column and recharge it for reuse.
Materials:
-
Stripping Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4
-
Wash Buffer: High-purity water
-
Recharging Solution: 0.1 M solution of the desired metal salt (e.g., NiSO₄)
-
Equilibration Buffer: Your standard binding buffer
Procedure:
-
Stripping: Wash the column with 5-10 column volumes (CV) of Stripping Buffer to remove the metal ions. The resin should turn white.
-
Washing: Wash the column with at least 10 CV of high-purity water to remove all traces of EDTA.
-
Recharging: Apply 2 CV of the 0.1 M Recharging Solution to the column.
-
Final Wash: Wash the column with 5-10 CV of high-purity water to remove any unbound metal ions.
-
Equilibration: Equilibrate the column with at least 5 CV of your Equilibration Buffer before applying your sample.
Protocol 2: Regeneration of a Discolored (Brown) IDA Column
This protocol is for regenerating a column that has been discolored due to the use of reducing agents.
Materials:
-
Acid Wash Solution: 1-3% (v/v) HCl (The concentration depends on the severity of the discoloration; start with 1% for 1 mM DTT exposure).[8]
-
Wash Buffer: High-purity water
-
Stripping Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4
-
Recharging Solution: 0.1 M NiSO₄
-
Equilibration Buffer: Your standard binding buffer
Procedure:
-
Initial Wash: Wash the column with 10 CV of high-purity water.
-
Acid Wash: Briefly wash the resin with 10 CV of the Acid Wash Solution. Minimize the exposure time to the acid.
-
Water Wash: Immediately wash the column with 10 CV of high-purity water.
-
Visual Inspection: If the resin is not completely white, repeat steps 2 and 3.
-
Stripping: Wash the column with 10 CV of Stripping Buffer.
-
Final Water Wash: Wash with 10 CV of high-purity water.
-
Recharging: Apply 2 CV of 0.1 M NiSO₄ solution.
-
Final Wash and Equilibration: Wash with 5 CV of high-purity water, followed by 5 CV of Equilibration Buffer.
Visualizations
Caption: Causes and effects of metal ion leaching from IDA columns.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. cube-biotech.com [cube-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. cube-biotech.com [cube-biotech.com]
Improving yield in glyphosate synthesis using iminodiacetic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of glyphosate (B1671968). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your reaction yields and overcoming common challenges when using iminodiacetic acid-based routes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of glyphosate, helping you identify potential causes and implement effective solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Glyphosate Yield | Incomplete conversion of N-(phosphonomethyl)iminodiacetic acid (PMIDA).[1] | - Increase reaction time or temperature within the optimal range. - Ensure efficient stirring to improve mass transfer. - Verify the activity and concentration of the catalyst. |
| Over-oxidation of glyphosate to aminomethylphosphonic acid (AMPA).[1] | - Carefully control the addition of the oxidizing agent (e.g., hydrogen peroxide). - Optimize the catalyst system to favor the desired reaction pathway. - Monitor the reaction progress closely and stop it once the optimal conversion is reached. | |
| Formation of byproducts from side reactions.[1] | - Adjust the molar ratios of reactants to minimize side reactions. - Purify starting materials to remove impurities that may interfere with the reaction. | |
| Poor Product Purity | Presence of unreacted starting materials. | - Optimize reaction conditions to drive the reaction to completion. - Implement an effective purification strategy, such as recrystallization or chromatography. |
| Contamination with byproducts (e.g., AMPA, formaldehyde).[1] | - Refine the work-up and purification steps to efficiently remove impurities. - Consider alternative catalysts or reaction conditions that minimize byproduct formation. | |
| Inconsistent Results | Variability in raw material quality. | - Source high-purity iminodiacetic acid, phosphorous acid, and formaldehyde (B43269). - Characterize starting materials before use to ensure consistency. |
| Fluctuations in reaction parameters. | - Maintain precise control over temperature, pressure, and stirring speed. - Use calibrated equipment to ensure accurate measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the main pathways for synthesizing glyphosate from iminodiacetic acid?
A1: The primary route involves a two-step process. First, iminodiacetic acid is reacted with phosphorous acid and formaldehyde in what is known as the Mannich reaction to produce N-(phosphonomethyl)iminodiacetic acid (PMIDA).[2][3][4] The subsequent step is the oxidation of PMIDA to yield glyphosate.[1][2]
Q2: What are the common oxidizing agents and catalysts used for the conversion of PMIDA to glyphosate?
A2: Common oxidizing agents include hydrogen peroxide and air/oxygen.[1][5][6] Various catalysts can be employed, such as those based on transition metals, noble metals, or activated carbon.[2][3][6] The choice of oxidant and catalyst significantly impacts the reaction's efficiency and selectivity.
Q3: What is the most significant side reaction that affects the yield of glyphosate?
A3: The most detrimental side reaction is the over-oxidation of the glyphosate product to form aminomethylphosphonic acid (AMPA).[1] This not only reduces the yield of the desired product but also introduces an impurity that can be challenging to separate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[7][8][9][10] These methods allow for the quantification of reactants, intermediates, and products.
Q5: What are the recommended methods for purifying the final glyphosate product?
A5: Purification can be achieved through various methods, including crystallization, precipitation, and ion-exchange chromatography. The choice of method depends on the scale of the synthesis and the desired purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA)
This protocol is based on the Mannich reaction of iminodiacetic acid, phosphorous acid, and formaldehyde.[3][4]
Materials:
-
Iminodiacetic acid
-
Phosphorous acid
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add iminodiacetic acid and deionized water.
-
Slowly add phosphorous acid to the mixture while stirring.
-
Add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 110°C).[4]
-
Slowly add the formaldehyde solution to the heated mixture over a period of time.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 2-3 hours) to ensure the completion of the reaction.[4]
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature. The PMIDA product may precipitate out of the solution.
-
Isolate the solid product by filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Oxidation of PMIDA to Glyphosate using Hydrogen Peroxide
This protocol describes the oxidation of PMIDA to glyphosate using hydrogen peroxide as the oxidizing agent.[5]
Materials:
-
N-(phosphonomethyl)iminodiacetic acid (PMIDA)
-
Hydrogen peroxide (30% solution)
-
Ferrous sulfate (B86663) (catalyst)[5]
-
Deionized water
Procedure:
-
In a suitable reactor, dissolve PMIDA in deionized water.
-
Add the ferrous sulfate catalyst to the solution.
-
Heat the mixture to the reaction temperature (e.g., 60-70°C) with continuous stirring.[5]
-
Slowly add the hydrogen peroxide solution to the reaction mixture over a period of 0.8-1.5 hours.[5]
-
After the addition is complete, maintain the reaction at the same temperature for 1.0-2.5 hours to ensure complete oxidation.[5]
-
Monitor the formation of glyphosate and the disappearance of PMIDA using HPLC.
-
Once the reaction is complete, cool the mixture.
-
The glyphosate product can be isolated by cooling the solution to induce crystallization, followed by filtration.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis approaches to provide a basis for comparison.
| Parameter | Synthesis of PMIDA | Oxidation of PMIDA to Glyphosate | Reference |
| Reactant Molar Ratio | Iminodiacetonitrile (B147120):PCl₃:Formaldehyde (approx. 1:1.8:2.3) | PMIDA:H₂O₂:FeSO₄·7H₂O = 1:2:3.6 | [4],[5] |
| Reaction Temperature | 45-110°C | 60-70°C | [4],[5] |
| Reaction Time | 2-3 hours | 1.0-2.5 hours (post-addition) | [4],[5] |
| Reported Yield/Selectivity | >98% purity | 88.4-90.68% selectivity | [4],[6] |
Visualizations
Caption: Workflow for Glyphosate Synthesis from Iminodiacetic Acid.
Caption: Troubleshooting Logic for Low Glyphosate Yield.
References
- 1. environmentalgenome.org [environmentalgenome.org]
- 2. rsc.org [rsc.org]
- 3. US5578190A - Process for the preparation of glyphosate and glyphosate derivatives - Google Patents [patents.google.com]
- 4. CN100400543C - Method for preparing bisglyphosate by hydrolysis of iminodiacetonitrile - Google Patents [patents.google.com]
- 5. CN1557820A - Preparation for glyphosate from N-(phosphonomethyl)iminodiacetic acid (PMIDA) and its products ,and related process - Google Patents [patents.google.com]
- 6. New technique for preparing glyphosate by oxidizing N-Phosphonomethyl iminodiacetic acid in air - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities [mdpi.com]
Technical Support Center: Optimizing Iminodiacetic Acid Chelation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for iminodiacetic acid (IDA) chelation of divalent metals.
Frequently Asked Questions (FAQs)
Q1: What is iminodiacetic acid (IDA) and how does it chelate divalent metals?
A1: Iminodiacetic acid (IDA) is an organic compound with the formula HN(CH₂CO₂H)₂. It functions as a tridentate chelating agent, meaning it can form three bonds with a single metal ion.[1][2] The chelating sites are the central nitrogen atom and the two carboxylate oxygen atoms. This coordination with a divalent metal ion, such as Ni²⁺, Cu²⁺, or Zn²⁺, results in the formation of two stable five-membered rings, effectively sequestering the metal ion.[3][4]
Q2: How does pH influence the chelation efficiency of IDA?
A2: The chelation efficiency of IDA is highly dependent on pH due to the protonation state of its functional groups. IDA has two carboxylic acid groups and one secondary amine group, with pKa values around 2-3 for the carboxyl groups and ~9.12 for the amine group.[4]
-
Low pH (below 3): The carboxyl groups are protonated and neutral, and the amine group is protonated and positively charged. In this state, IDA has a net positive charge and cannot effectively bind to positively charged metal ions.
-
Mid-range pH (4-9): The carboxyl groups are deprotonated (negatively charged), while the amine group remains protonated. This zwitterionic form is an excellent chelator, as the negatively charged carboxylates can efficiently coordinate with divalent metal ions. The optimal chelation for many divalent metals occurs in this pH range.
-
High pH (above 10): The amine group becomes deprotonated. While the molecule is strongly negatively charged, metal hydroxides may precipitate at high pH, competing with the chelation process.
Q3: What are the primary applications of IDA in research and drug development?
A3: IDA and its derivatives have several applications:
-
Protein Purification: IDA is widely used in Immobilized Metal Affinity Chromatography (IMAC) for the purification of His-tagged proteins.[2][5]
-
Drug Delivery and Formulation: IDA is used as a chelating agent in pharmaceutical formulations to enhance the stability and bioavailability of certain drugs.[6] It is also being explored for targeted drug delivery by conjugating it to drug molecules to facilitate binding to specific cellular receptors.[7]
-
Medical Imaging: Technetium-99m labeled IDA derivatives are used as radiopharmaceuticals in hepatobiliary iminodiacetic acid (HIDA) scans for gallbladder imaging.[3][7][8]
-
Wastewater Treatment: IDA-functionalized materials are used for the removal of heavy metal ions from wastewater.
Troubleshooting Guide
Issue 1: Low or no metal chelation.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Ensure the pH of your solution is within the optimal range for the specific divalent metal you are working with (typically pH 6-8). Verify your pH meter is calibrated correctly. |
| Presence of competing chelators | Agents like EDTA or citrate (B86180) in your buffers will compete with IDA for metal ions.[2] Remove these from your solutions or use a buffer system without competing agents. |
| Protonation of IDA | At low pH, IDA is protonated and cannot bind metals effectively. Increase the pH of your solution. |
| Metal Hydroxide (B78521) Precipitation | At high pH, metal hydroxides may form and precipitate out of solution. Lower the pH to keep the metal ions in solution. |
Issue 2: Precipitation observed during the experiment.
| Possible Cause | Troubleshooting Step |
| Metal hydroxide formation | This occurs at high pH. Lower the pH of your solution. |
| Low solubility of the metal-IDA complex | Some metal-IDA complexes may have limited solubility. Try adjusting the ionic strength of the solution or adding a co-solvent. |
| Protein precipitation (in IMAC) | If a protein precipitates upon elution at low pH, collect the eluate in a buffer at a higher pH to neutralize it immediately. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Inaccurate buffer preparation | Recalibrate your pH meter and prepare fresh buffers, ensuring accurate concentrations of all components. |
| Temperature fluctuations | Metal-ligand binding can be temperature-dependent. Perform your experiments at a consistent and controlled temperature. |
| Degradation of IDA or metal salt | Use fresh, high-quality reagents. |
Quantitative Data: Stability of Divalent Metal-IDA Complexes
The stability of a metal-IDA complex is described by its stability constant (log K). A higher log K value indicates a more stable complex. The stability is influenced by the metal ion and the pH of the solution.
| Divalent Metal Ion | log K₁ (1:1 Metal:IDA) | log K₂ (1:2 Metal:IDA) | Optimal pH Range (General) |
| Cu²⁺ | ~10.6 | ~6.6 | 6 - 8 |
| Ni²⁺ | ~8.2 | ~5.8 | 6 - 8 |
| Zn²⁺ | ~7.0 | ~5.1 | 6 - 8 |
| Co²⁺ | ~7.0 | ~5.1 | 6 - 8 |
| Fe²⁺ | ~5.8 | ~4.6 | 6 - 8 |
| Cd²⁺ | ~5.4 | ~4.2 | 6 - 8 |
| Mn²⁺ | ~4.8 | ~3.1 | 7 - 9 |
| Ca²⁺ | ~2.6 | - | > 8 |
| Mg²⁺ | ~2.2 | - | > 8 |
Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength. The optimal pH for chelation is generally at or above the pKa of the ligand's donor groups, where the ligand is deprotonated and available for binding, but below the pH where metal hydroxide precipitation occurs.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Metal-IDA Chelation by Potentiometric Titration
This protocol outlines the steps to determine the stability constants of metal-IDA complexes, which in turn reveals the optimal pH for chelation.[1]
Materials:
-
Iminodiacetic acid (IDA)
-
Divalent metal salt (e.g., NiCl₂, CuSO₄)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Background electrolyte (e.g., 0.1 M KCl)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Titration vessel
-
Deionized, CO₂-free water
Methodology:
-
Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Ligand Protonation Constants Determination: a. Prepare a solution of IDA (e.g., 1 mM) in the background electrolyte. b. Add a known amount of standardized strong acid to lower the initial pH. c. Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. d. Plot the pH versus the volume of base added. The pKa values of IDA can be determined from this titration curve.
-
Complex Formation Titration: a. Prepare a solution containing the same concentration of IDA as in step 2b and the divalent metal salt in a 1:1 molar ratio in the background electrolyte. b. Add the same amount of standardized strong acid as in step 2b. c. Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
-
Data Analysis: a. Plot the pH versus the volume of base added for both titrations on the same graph. A shift in the titration curve for the solution containing the metal ion indicates complex formation. b. Use specialized software or manual calculations based on the titration data to calculate the stability constants (log K) of the metal-IDA complexes at different pH values. The pH at which the stability constant is maximal is the optimal pH for chelation.[4]
Visualizations
Caption: Experimental workflow for determining the optimal pH for IDA chelation.
Caption: Troubleshooting decision tree for low IDA chelation efficiency.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. benchchem.com [benchchem.com]
- 3. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. bio-works.com [bio-works.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy Iminodiacetic acid | 142-73-4 [smolecule.com]
- 8. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iminodiacetic Acid Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of iminodiacetic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for iminodiacetic acid?
A1: The three primary laboratory synthesis routes for iminodiacetic acid are:
-
From Monochloroacetic Acid and Ammonia (B1221849): This is often considered the most economical method, especially for larger-scale production. The reaction proceeds through the initial formation of glycine (B1666218), which is then alkylated with a second equivalent of monochloroacetic acid.[1]
-
From Iminodiacetonitrile (B147120): This route involves the hydrolysis of iminodiacetonitrile and can produce high yields and purity.[1]
-
From Diethanolamine (B148213): This method utilizes the catalytic dehydrogenation of diethanolamine and is known for being a relatively clean reaction with high potential yields.[1]
Q2: What are the typical side reactions observed in the synthesis from monochloroacetic acid and ammonia?
A2: The main side reactions include the formation of glycine as an intermediate which may not fully react, and the hydrolysis of monochloroacetic acid to form glycolic acid. Additionally, the use of sodium hydroxide (B78521) for pH control can lead to the formation of sodium chloride (NaCl) as a byproduct, which can co-precipitate with the final product and lower its purity.[2] The formation of nitrilotriacetic acid from the reaction of iminodiacetic acid with another molecule of monochloroacetic acid is generally not significant under typical experimental conditions.[3]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, careful control of reaction parameters is crucial. Maintaining the pH of the reaction mixture between 9 and 11 is important.[1][4] Using a high concentration of ammonia can help to suppress the formation of glycolic acid.[3] To address the issue of NaCl co-precipitation, using calcium hydroxide for pH control can be an alternative, as the resulting calcium chloride is more soluble in the reaction mixture and can be washed away more easily.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Symptoms:
-
The final isolated product weight is significantly lower than the theoretical yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | The reaction of glycine with monochloroacetic acid is the rate-determining step.[3] Ensure the reaction is stirred for a sufficient amount of time at the recommended temperature (65-70°C) to drive the reaction to completion.[1][4] |
| Suboptimal pH | The pH of the reaction mixture should be maintained between 9 and 11 to facilitate the reaction between glycine and monochloroacetic acid.[1][4] Monitor the pH throughout the addition of reagents and adjust as necessary with a suitable base (e.g., calcium hydroxide or sodium hydroxide). |
| Loss of Product During Workup | Iminodiacetic acid has some solubility in water. When recrystallizing to remove NaCl, using an excessive amount of water can lead to a lower yield.[2] During precipitation, ensure the solution is sufficiently cooled (5-10°C) to maximize product crystallization.[1][4] Washing the final product with a solvent in which it has low solubility, such as methanol (B129727), can minimize losses.[1] |
| Side Reaction Consuming Reactants | The hydrolysis of monochloroacetic acid to glycolic acid competes with the main reaction. Using a large excess of ammonia can favor the desired amination reaction.[3] |
Problem 2: Product Contamination and Low Purity
Symptoms:
-
The final product is off-white or discolored.
-
Analytical tests (e.g., NMR, HPLC) show the presence of impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Co-precipitation of Salts | If sodium hydroxide is used for pH control, NaCl can co-precipitate with the iminodiacetic acid.[2] To remove NaCl, recrystallization from water can be performed, but this may reduce the yield.[2] An alternative is to use calcium hydroxide as the base, as calcium chloride is more soluble and can be washed away with methanol.[1][4] |
| Presence of Unreacted Glycine | If the reaction between glycine and monochloroacetic acid is incomplete, the final product will be contaminated with glycine. Ensure optimal reaction conditions (time, temperature, pH) to maximize the conversion of glycine.[1][3] |
| Formation of Other Byproducts | Other byproducts, such as glycolic acid, may be present. Purification of the final product can be achieved through recrystallization. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Different Synthesis Protocols
| Synthesis Route | Starting Materials | Key Reagents | Temperature (°C) | Pressure | Reaction Time | Yield (%) |
| From Monochloroacetic Acid & Glycine | Monochloroacetic acid, Glycine | Calcium Hydroxide, Hydrochloric Acid | 65-70 | Atmospheric | Not Specified | ~63[4] |
| From Diethanolamine | Diethanolamine | Sodium Hydroxide, Catalyst | 160 | 1 MPa (initial N₂) | ~0.5 h | 96[5] |
| From Iminodiacetonitrile | Iminodiacetonitrile | Calcium Hydroxide, Hydrochloric Acid, Methanol | 25 | Atmospheric | 5 h | Not specified |
| From Iminodiacetonitrile | Iminodiacetonitrile | Sodium Hydroxide, Sulfuric Acid | 70-80 | Atmospheric | Not Specified | 88.2 |
Table adapted from BenchChem's "A Researcher's Guide to the Synthesis of Iminodiacetic Acid".[1]
Experimental Protocols
Protocol 1: Synthesis from Monochloroacetic Acid and Glycine
This protocol is based on the reaction of glycine with monochloroacetic acid in the presence of calcium hydroxide.[1][4]
Materials:
-
Monochloroacetic acid
-
Glycine
-
Calcium hydroxide
-
Concentrated hydrochloric acid
-
Methanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water.
-
Add 7.4 g (0.1 mol) of calcium hydroxide to the solution.
-
In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.[1][4]
-
With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution, maintaining the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.[1][4]
-
After the addition is complete, continue to stir the reaction mass at the same temperature for a specified period to ensure the reaction goes to completion.
-
Acidify the reaction mixture with approximately 33 cm³ (0.4 mol) of concentrated hydrochloric acid at a temperature of 85-90°C to a pH of 1.8-2.0.[1][4]
-
Cool the solution to 5-10°C to precipitate the this compound.[1][4]
-
Isolate the product by filtration.
-
Wash the filtered product with methanol to remove impurities like calcium chloride.[4]
-
Dry the final product.
Protocol 2: Synthesis from Iminodiacetonitrile
This protocol involves the hydrolysis of iminodiacetonitrile.[1][2]
Materials:
-
Iminodiacetonitrile
-
Calcium hydroxide
-
37% Hydrochloric acid
-
Methanol
-
Water
Procedure:
-
Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.[1][2]
-
Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.[1][2]
-
Allow the hydrolysis reaction to proceed at 25°C for 5 hours.[1]
-
After the reaction is complete, neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.[1][2]
-
Concentrate the reaction solution under vacuum until its weight is reduced to 100 g.[1]
-
Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.[1]
-
Filter the precipitated crystals, wash with 20 ml of methanol, and dry in a vacuum dryer at 60°C for 24 hours to obtain the final product.[1][2]
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in iminodiacetic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. KR20180056162A - A method of iminodiacetic acid - Google Patents [patents.google.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. RU2548573C1 - Method of obtaining iminodiacetic acid - Google Patents [patents.google.com]
- 5. Iminodiacetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Iminodiacetic Acid (IDA) Chromatography Resins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the regeneration and maintenance of iminodiacetic acid (IDA) functionalized chromatography resins.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Iminodiacetic Acid (IDA) affinity chromatography?
Iminodiacetic acid (IDA) is a chelating ligand utilized in Immobilized Metal Affinity Chromatography (IMAC). The IDA ligand is covalently bound to a chromatography resin and charged with divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺). As a tridentate ligand, IDA coordinates the metal ion at three points, leaving other coordination sites available to bind with electron-donating amino acid side chains, particularly the imidazole (B134444) ring of histidine. This allows for the specific capture of proteins engineered with a polyhistidine-tag (His-tag), separating them from other proteins. Elution is typically achieved by introducing a high concentration of a competitor, like imidazole, or by lowering the pH to protonate the histidine residues, which disrupts their binding to the metal ion.[1]
Q2: When is it necessary to regenerate an IDA column?
Regeneration is recommended after each purification cycle to ensure consistent performance. It becomes essential when you observe symptoms of reduced performance, such as:
-
A significant decrease in protein yield.
-
Increased backpressure during runs.[2]
-
Broader elution peaks compared to previous runs.[2]
-
Loss of the resin's characteristic color (e.g., the blue or purple of a Ni²⁺-charged resin).
Q3: What is the difference between regeneration and Cleaning-In-Place (CIP)?
-
Regeneration is a routine procedure performed after each use to strip the bound metal ions, clean the resin of any remaining protein, and recharge it with fresh metal ions for the next run.
-
Cleaning-In-Place (CIP) is a more rigorous cleaning protocol used when the resin is heavily fouled with precipitated proteins, lipids, or other contaminants that are not removed by standard regeneration.[3] CIP may involve longer incubation times with harsh reagents like higher concentrations of sodium hydroxide (B78521) (NaOH).[3]
Q4: How should IDA resins be stored?
Proper storage is critical to prevent resin degradation and microbial growth.
-
Short-term (overnight): The column can be stored in the equilibration buffer at 4°C.[2]
-
Long-term: For extended periods, the resin should be thoroughly cleaned, and the metal ions stripped. It should then be stored in a solution containing a bacteriostatic agent, such as 20% ethanol, at 4°C.[2] Always ensure the column is securely capped to prevent the resin from drying out.[2]
Q5: Can the same IDA column be used to purify different His-tagged proteins?
Yes, but to prevent cross-contamination, a complete regeneration cycle, including stripping the metal ions, cleaning the resin, and recharging with fresh metal ions, must be performed between the purification of different proteins.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the use and regeneration of IDA columns.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Protein Yield | Metal Ion Stripping: Chelating agents (e.g., EDTA) or reducing agents (e.g., DTT >1 mM) in the sample are removing metal ions from the column.[1][2] | Perform buffer exchange on your sample using a desalting column or dialysis to remove incompatible agents.[2] |
| Incorrect Binding Conditions: The pH of the binding buffer is too low, leading to the protonation of the histidine tag.[2] | Ensure the binding buffer pH is within the optimal range, typically 7.4-8.0.[2] | |
| Inaccessible His-tag: The His-tag is sterically hindered or folded into the protein's interior.[2] | Purify the protein under denaturing conditions using agents like urea (B33335) or guanidine-HCl to expose the tag.[2] | |
| Column Fouling/Degradation: The resin is fouled with precipitated proteins or other contaminants, reducing its binding capacity. | Perform a rigorous Cleaning-In-Place (CIP) protocol. If performance does not improve, the resin may be degraded and require replacement.[2] | |
| Increased Backpressure or Clogged Column | Particulates in Sample: Cell debris or precipitates are present in the sample lysate.[2] | Centrifuge the sample at high speed (>10,000 x g) and filter it through a 0.22 or 0.45 µm filter before loading.[2] |
| High Sample Viscosity: High concentrations of nucleic acids (DNA/RNA) are present.[2] | Add DNase/RNase to the lysis buffer to degrade nucleic acids and reduce viscosity.[2] | |
| Protein Eluting During Wash Steps | Weak Binding: The interaction between the His-tag and the IDA-metal complex is weak. | IDA resins are more sensitive to imidazole than NTA resins. Reduce the imidazole concentration in the wash buffer (e.g., to 20-40 mM).[1] |
| Wash Buffer pH is Too Low: The pH of the wash buffer is causing premature elution. | Ensure the wash buffer pH is the same as the binding buffer (typically 7.4-8.0). | |
| Broad Elution Peak | Slow Protein Dissociation: The kinetics of the protein unbinding from the resin are slow. | After applying the elution buffer, pause the flow for several minutes to allow the protein to dissociate fully before resuming collection.[2] |
| Degraded Resin Bed: The resin is fouled or has degraded over time. | Perform a thorough column cleaning and regeneration. If the problem persists, the resin may need to be replaced.[2] |
Experimental Protocols & Data
Protocol 1: Standard IDA Resin Regeneration
This protocol should be performed after each purification run to prepare the column for reuse or storage. (CV = Column Volume)
-
Wash: Flush the column with 5 CV of purified water to remove residual buffers.
-
Strip Metal Ions: Apply 5-10 CV of stripping buffer (e.g., 50 mM EDTA, 20 mM Tris, 500 mM NaCl, pH 8.0) to remove the chelated metal ions.
-
Wash: Flush with 5 CV of purified water.
-
Clean Resin: Apply 5 CV of 0.5 M NaOH and incubate for 15-30 minutes to remove bound proteins and other contaminants.
-
Wash: Flush with purified water until the pH of the flow-through is neutral (approximately 10 CV).
-
Recharge Metal Ions: Apply 5 CV of a 100 mM solution of the desired metal salt (e.g., NiSO₄).
-
Wash: Flush with 5 CV of binding buffer to remove excess metal ions.
-
Equilibrate: The column is now regenerated and ready for equilibration with binding buffer for the next purification or for long-term storage preparation.
Protocol 2: Cleaning-In-Place (CIP) for Fouled Resins
This protocol is for columns showing severe performance degradation due to fouling.
-
Strip Metal Ions: Follow steps 1-3 from the Standard Regeneration Protocol.
-
Extended Caustic Clean: Apply 3-5 CV of 1.0 M NaOH and let it incubate for 1-2 hours to dissolve precipitated proteins and other stubborn foulants.[3]
-
Wash: Flush with purified water until the pH of the flow-through returns to neutral. This may require >10 CV.
-
(Optional) Acid Wash: For certain foulants, an alternating acid wash (e.g., 0.1 M HCl or Acetic Acid) can be effective. Follow with an extensive water wash.
-
Recharge & Equilibrate: Follow steps 6-8 from the Standard Regeneration Protocol.
Quantitative Data & Resin Comparison
| Feature | Iminodiacetic Acid (IDA) Resin | Nitrilotriacetic Acid (NTA) Resin |
| Chelating Sites | 3 (Tridentate)[1] | 4 (Tetradentate)[4] |
| Binding Capacity | Higher[4] | Lower[4] |
| Metal Ion Binding Strength | Weaker[4] | Stronger[4] |
| Potential for Metal Leaching | Higher[4] | Lower |
| Typical Use Case | Maximizing protein yield[4] | Maximizing protein purity[4] |
| Reagent | Typical Concentration for Regeneration/Cleaning |
| Stripping Agent (EDTA) | 50 - 100 mM |
| Cleaning Agent (NaOH) | 0.1 - 1.0 M[3] |
| Recharging Salt (e.g., NiSO₄) | 100 mM |
| Storage Solution (Ethanol) | 20% (v/v)[2] |
Visual Guides
Caption: Standard workflow for the regeneration of IDA functionalized resins.
Caption: Decision tree for troubleshooting low protein yield with IDA resins.
References
Validation & Comparative
Iminodiacetic Acid (IDA) vs. Nitrilotriacetic Acid (NTA): A Performance Showdown in IMAC
For researchers engaged in the purification of His-tagged proteins, the choice of chelating ligand in Immobilized Metal Affinity Chromatography (IMAC) is a critical decision that directly impacts protein yield and purity. The two most prevalent chelating agents, Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA), offer distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of their performance characteristics, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal resin for their specific application.
At a Glance: Key Performance Differences
The fundamental distinction between IDA and NTA lies in their denticity. IDA is a tridentate chelator, meaning it coordinates a metal ion (typically Ni²⁺) at three points, leaving three coordination sites on the metal ion available for interaction with the polyhistidine tag of the target protein.[1][2] In contrast, NTA is a tetradentate chelator, binding the metal ion at four sites and leaving only two available for protein binding.[3][4] This structural difference is the primary determinant of their varying performance characteristics.
| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) |
| Coordination Sites | Tridentate (3)[1][3] | Tetradentate (4)[3][4] |
| Protein Binding Capacity | Generally higher[5][6] | Generally lower |
| Purity of Eluted Protein | Often lower due to non-specific binding[4][6] | Typically higher[4] |
| Metal Ion Leaching | Higher[4][5][6] | Substantially lower[4][5] |
| Resistance to Chelators (e.g., EDTA) | Lower[5] | Higher[5] |
| Resistance to Reducing Agents (e.g., DTT) | Lower[5] | Higher[5] |
| Elution Imidazole Concentration | Requires lower concentration[6][7] | Requires higher concentration |
Delving Deeper: A Head-to-Head Comparison
Protein Yield vs. Purity: A Classic Trade-Off
A recurring theme in the comparison of IDA and NTA resins is the trade-off between the yield of the purified protein and its purity.
IDA resins often exhibit a higher protein binding capacity.[5][6] This is attributed to the greater number of available coordination sites on the immobilized metal ion, which can lead to a higher overall protein capture.[1] However, this can also result in increased non-specific binding of contaminant proteins that have exposed histidine residues, leading to a less pure final product.[4][6]
NTA resins , with their more tightly coordinated metal ion, offer fewer binding sites for the polyhistidine tag.[3][4] This generally results in a lower overall protein yield compared to IDA resins. However, the binding is more specific, leading to significantly higher purity of the eluted target protein.[4] For applications where high purity is paramount, NTA is often the preferred choice.
Stability and Compatibility: The NTA Advantage
In practical laboratory settings, purification buffers often contain additives that can compromise the integrity of the IMAC resin. In this regard, NTA resins demonstrate superior stability.
Metal Ion Leaching: IDA's weaker, tridentate chelation of the metal ion makes it more prone to metal ion leaching during the equilibration, washing, and elution steps.[4][5][6] This can not only reduce the binding capacity of the resin over time but can also be detrimental to the stability and activity of the target protein. NTA's tetradentate chelation results in a much more stable complex with significantly lower metal ion leakage.[4][5]
Resistance to Chelating and Reducing Agents: Buffers used in protein purification may contain chelating agents like EDTA or reducing agents like DTT to inhibit metalloproteases or maintain protein stability, respectively. NTA resins show greater tolerance to these agents compared to IDA resins.[5] For instance, in a comparative study, Ni-NTA resin retained a higher binding capacity in the presence of both DTT and EDTA than Ni-IDA resin.[5]
Visualizing the Interaction
The fundamental difference in how IDA and NTA coordinate the metal ion and subsequently bind the His-tagged protein can be visualized as follows:
References
A Comparative Analysis of Iminodiacetic Acid and EDTA as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used chelating agents: Iminodiacetic acid (IDA) and Ethylenediaminetetraacetic acid (EDTA). The objective is to offer a clear understanding of their respective metal-binding capabilities, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate chelator for various research and development applications.
Introduction to Chelating Agents
Chelation is a pivotal chemical process where a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate. The stability of these complexes is crucial in a multitude of applications, from treating heavy metal poisoning and managing industrial processes to acting as stabilizing agents in pharmaceutical formulations.
Iminodiacetic acid (IDA) is a tridentate ligand, meaning it can form three bonds with a single metal ion through its one nitrogen atom and two carboxylate groups. It can be considered a structural subunit of EDTA.
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, capable of forming six bonds with a single metal ion via its two nitrogen atoms and four carboxylate groups.[1] This multi-point attachment leads to the formation of highly stable metal complexes, establishing EDTA as a broad-spectrum and highly effective chelating agent for a wide array of di- and trivalent metal ions.
Data Presentation: Comparative Performance of IDA and EDTA
The efficacy of a chelating agent is primarily quantified by its stability constant (log K), which represents the equilibrium between the free metal ion, the free ligand, and the metal-ligand complex. A higher log K value signifies a more stable complex and, consequently, a more potent chelating agent.
| Metal Ion | Iminodiacetic Acid (IDA) log K | Ethylenediaminetetraacetic Acid (EDTA) log K |
| Ca²⁺ | 2.59 | 10.65[1] |
| Mg²⁺ | 2.86 | 8.79 |
| Mn²⁺ | 7.0 | 14.04 |
| Fe²⁺ | 8.2 | 14.33 |
| Fe³⁺ | 15.9 | 25.1 |
| Co²⁺ | 10.5 | 16.45[1] |
| Ni²⁺ | 11.4 | 18.62 |
| Cu²⁺ | 16.2 | 18.80 |
| Zn²⁺ | 10.5 | 16.50 |
| Cd²⁺ | 8.8 | 16.5[1] |
| Pb²⁺ | 9.8 | 18.04 |
| Al³⁺ | - | 16.4[1] |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Key Differences and Applications
EDTA is the superior choice when strong, broad-spectrum chelation of a wide range of metal ions is required. Its high stability constants make it highly effective in applications such as:
-
Heavy metal detoxification: Used in chelation therapy to treat lead, mercury, and other heavy metal poisoning.
-
Industrial and Analytical Processes: Acts as a sequestering agent in water treatment, textile production, and as a masking agent in analytical chemistry.[2]
-
Preservative: Prevents catalytic oxidative discoloration in some food products and personal care items.[2]
-
Anticoagulant: Used in blood collection tubes to chelate calcium and prevent clotting.[2]
-
Biochemistry and Molecular Biology: Used to inactivate metal-dependent enzymes.[2]
IDA , with its lower stability constants, is more suited for applications where a weaker chelation is sufficient or desirable. Its primary applications include:
-
Intermediate in Glyphosate Synthesis: A major industrial use of IDA is in the production of the herbicide glyphosate.[3]
-
Chelating Resins: IDA is a foundational material for producing resins used in metal separation and purification, particularly in water treatment and chemical processing.[3]
-
Protein Purification: Immobilized Metal Affinity Chromatography (IMAC) often utilizes IDA-based resins to purify histidine-tagged proteins.
-
Electroplating: Acts as a complexing agent to ensure uniform metal deposition.[3]
While EDTA is a powerful and broad-spectrum chelating agent, its lack of selectivity can be a drawback in applications where the removal of a specific metal ion is desired in the presence of others. The selectivity of both chelators can be manipulated to some extent by controlling the pH of the solution. For instance, in a strongly alkaline solution (pH > 10), Ca²⁺ can be determined in the presence of Mg²⁺ using EDTA.[1]
Experimental Protocols
Potentiometric Titration for Determination of Stability Constants
This method allows for the determination of the stability constants of the metal-chelant complexes.
Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of the metal salt (e.g., metal nitrate (B79036) or chloride) of known concentration.
-
Prepare a standardized solution of the chelating agent (IDA or EDTA) of known concentration.
-
Prepare a standard solution of a strong acid (e.g., HClO₄).
-
Prepare a standard solution of a strong, carbonate-free base (e.g., NaOH).[1]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of a solution containing the metal ion and the chelating agent in a thermostated vessel.
-
-
Titration Procedure:
-
Titrate the solution with the standardized strong base.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of base added.
-
The stability constants are calculated from the titration curve using computational methods that model the equilibria in the solution.
-
Spectrophotometric Analysis of Chelation Efficiency
This method is used to compare the relative chelation efficiency of IDA and EDTA for a specific metal ion that forms a colored complex with an indicator.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the metal ion of interest.
-
Prepare stock solutions of IDA and EDTA of the same concentration.
-
Prepare a stock solution of a suitable colorimetric indicator that forms a colored complex with the metal ion.
-
Prepare a buffer solution to maintain a constant pH.
-
-
Experimental Procedure:
-
To a series of cuvettes, add the buffer solution and the metal ion solution.
-
Add the colorimetric indicator to each cuvette, which will form a colored complex with the metal ion.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.
-
To separate sets of cuvettes containing the metal-indicator complex, add increasing concentrations of either IDA or EDTA.
-
Allow the solutions to equilibrate.
-
-
Data Analysis:
-
Measure the absorbance of each solution after the addition of the chelating agent.
-
A decrease in absorbance indicates the displacement of the indicator from the metal ion by the chelating agent.
-
Plot the change in absorbance against the concentration of the chelating agent. The chelating agent that causes a greater decrease in absorbance at a lower concentration is the more effective chelator under the experimental conditions.
-
Visualizations
Caption: Modulation of a generic calcium signaling pathway by extracellular chelators.
References
A Comparative Guide to Iminodiacetic Acid Buffer in Capillary Electrophoresis for Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iminodiacetic Acid and Phosphate (B84403) Buffers in the Capillary Electrophoresis of Peptides.
The choice of background electrolyte (BGE) is a critical parameter in capillary electrophoresis (CE) for achieving optimal separation of complex peptide mixtures, such as those generated from protein digests for peptide mapping. While traditional buffers like phosphate have been widely used, alternative buffer systems can offer significant advantages in terms of resolution, analysis speed, and selectivity. This guide provides a detailed comparison of iminodiacetic acid (IDA) buffer with the commonly used phosphate buffer for peptide analysis by CE, supported by experimental data and detailed protocols.
Performance Comparison: Iminodiacetic Acid vs. Phosphate Buffer
Iminodiacetic acid, an isoelectric buffer, operates at a low pH (approximately 2.33 for a 50 mM solution), providing a different selectivity window compared to other low-pH buffers like phosphate.[1] Its low conductivity is a key advantage, as it allows for the application of higher electric field strengths. This results in faster separations and increased separation efficiency due to reduced Joule heating.
A direct comparison for the analysis of β-casein digests has shown that a 50 mM IDA buffer can generate peptide maps with excellent resolution and transit times that are half of what is observed with a standard 80 mM phosphate buffer at pH 2.0.[2]
Quantitative Data Summary
| Performance Parameter | Iminodiacetic Acid (IDA) Buffer | Phosphate Buffer |
| Typical Concentration | 50 mM | 20-100 mM |
| Operating pH | ~2.3 | 2.0-3.0 |
| Separation Efficiency (Plates/meter) | High (Qualitative reports of "excellent resolution") | Typically > 200,000 |
| Resolution | Excellent (Qualitative) | Baseline resolution of many tryptic peptides |
| Analysis Time | Significantly reduced (e.g., half of phosphate buffer)[2] | Standard |
| Migration Time Reproducibility (RSD%) | < 2% (Expected for well-controlled CE) | < 2% (Can be achieved with buffer replenishment) |
| Key Advantages | High resolution, fast analysis, alternative selectivity[1] | Well-established, good buffering capacity |
| Considerations | Additives like urea (B33335) and HEC often required for optimal performance | Can have higher current generation, potentially limiting applied voltage |
Experimental Protocols
Detailed methodologies for performing peptide analysis by capillary electrophoresis using both iminodiacetic acid and phosphate buffers are provided below.
Protocol 1: Peptide Analysis using Iminodiacetic Acid Buffer
This protocol is adapted for the analysis of a protein digest, such as a tryptic digest of β-casein.
1. Materials and Reagents:
-
Iminodiacetic acid (IDA)
-
Urea
-
Hydroxyethylcellulose (HEC)
-
Deionized water
-
Protein digest sample (e.g., β-casein tryptic digest)
-
CE instrument with UV detection
-
Fused-silica capillary (e.g., 50 µm i.d.)
2. Background Electrolyte (BGE) Preparation (50 mM IDA, 8 M Urea, 0.5% HEC):
-
To prepare 100 mL of BGE:
-
Weigh 0.665 g of iminodiacetic acid and dissolve in approximately 40 mL of deionized water.
-
Weigh 48.05 g of urea and add it to the IDA solution.
-
Slowly add 0.5 g of hydroxyethylcellulose to the solution while stirring to prevent clumping.
-
Continue stirring until all components are fully dissolved. Gentle heating can be used to aid the dissolution of urea.
-
Bring the final volume to 100 mL with deionized water and mix thoroughly.
-
Filter the BGE through a 0.22 µm syringe filter before use.
-
3. Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 10 minutes.
4. Sample Preparation:
-
Reconstitute the lyophilized protein digest in deionized water to a concentration of 1 mg/mL.
5. Electrophoretic Conditions:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25-30 kV (positive polarity at the injection end).
-
Temperature: 25 °C.
-
Detection: UV absorbance at 214 nm.
Protocol 2: Peptide Analysis using Phosphate Buffer
This protocol provides a general method for peptide mapping using a phosphate-based BGE.
1. Materials and Reagents:
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Deionized water
-
Protein digest sample
-
CE instrument with UV detection
-
Fused-silica capillary (e.g., 50 µm i.d.)
2. Background Electrolyte (BGE) Preparation (50 mM Phosphate Buffer, pH 2.5):
-
To prepare 100 mL of BGE:
-
Dissolve 0.69 g of sodium phosphate monobasic in approximately 90 mL of deionized water.
-
Adjust the pH to 2.5 by adding a solution of phosphoric acid.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the BGE through a 0.22 µm syringe filter before use.
-
3. Capillary Conditioning:
-
Rinse the new capillary with 0.1 M HCl for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with 0.1 M NaOH for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Equilibrate with the BGE for 10 minutes.
4. Sample Preparation:
-
Dissolve the protein digest in the BGE or a lower ionic strength buffer to a concentration of 0.5-1 mg/mL.
5. Electrophoretic Conditions:
-
Injection: Hydrodynamic injection at 30 mbar for 6 seconds.
-
Separation Voltage: 20 kV (positive polarity at the injection end).
-
Temperature: 25 °C.
-
Detection: UV absorbance at 214 nm.
Experimental Workflow
The logical workflow for a typical peptide analysis experiment using capillary electrophoresis is depicted in the following diagram. This process starts with the preparation of the protein sample and culminates in the analysis of the separated peptides.
Conclusion
Iminodiacetic acid buffer presents a compelling alternative to traditional phosphate buffers for the capillary electrophoresis of peptides. The primary advantages of IDA lie in its ability to provide high-resolution separations in significantly shorter analysis times. This is attributed to its low conductivity, which permits the use of higher voltages. While quantitative data for a direct, comprehensive comparison is sparse, qualitative evidence strongly suggests that IDA can be a powerful tool for researchers in proteomics and biopharmaceutical analysis, particularly when seeking to optimize separation efficiency and throughput. The choice between IDA and phosphate will ultimately depend on the specific requirements of the analysis, including the complexity of the peptide mixture and the desired balance between analysis speed and adherence to established protocols.
References
A Comparative Guide to HPLC and Other Analytical Methods for the Assay of Iminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of iminodiacetic acid hydrochloride against alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, with a focus on method validation and performance characteristics.
Introduction to this compound and its Quantification
Iminodiacetic acid (IDA) is a chelating agent and a key intermediate in the synthesis of various pharmaceuticals and other chemical products. Its hydrochloride salt is a common form used in these processes. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and regulatory compliance. This guide explores the validation of an HPLC method for this purpose and compares it with other established analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method for the assay of this compound requires thorough validation to ensure it is fit for its intended purpose. The validation process typically assesses specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per the International Council for Harmonisation (ICH) guidelines.
Proposed Derivatization-Free RP-HPLC-DAD Method
While many HPLC methods for amino acids involve a derivatization step to enhance detection, a direct, derivatization-free approach using a Reversed-Phase HPLC with a Diode Array Detector (RP-HPLC-DAD) is a user-friendly and efficient alternative.[1] This approach simplifies sample preparation and reduces the potential for errors associated with the derivatization process.
Experimental Protocol:
-
Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, degasser, thermostat, autosampler, and a Diode Array Detector.[1]
-
Column: Zorbax Phenyl-Hexyl RP C18 (250 × 4.6 mm, 4 µm particle size).[1]
-
Mobile Phase: Isocratic elution with 5 mM sulphuric acid (pH 2.2).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 45 °C.[1]
-
Detection: UV detection at 220 nm.[1]
-
Injection Volume: 20 µL.
Method Validation Workflow:
Caption: A flowchart illustrating the typical workflow for HPLC method validation.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and throughput needs. Below is a comparison of the proposed HPLC method with other potential techniques for the assay of this compound.
| Parameter | RP-HPLC-DAD (Derivatization-Free) | Ion Chromatography | Acid-Base Titration | UV-Vis Spectrophotometry (after complexation) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Neutralization reaction between the acidic analyte and a standard basic titrant. | Formation of a colored complex with a metal ion, followed by measurement of absorbance. |
| **Linearity (R²) ** | Typically > 0.999 | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 92.8 - 103.6% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2% | < 1.53% | < 1% | < 3% |
| LOD | Low µg/mL to ng/mL range | 31.8 µg/L | Higher than chromatographic methods | mg/L range |
| LOQ | Low µg/mL range | Low µg/L range | Higher than chromatographic methods | mg/L range |
| Specificity | High, especially with DAD for peak purity analysis. | High, separates ions from complex matrices. | Low, titrates all acidic/basic species present. | Moderate, depends on the selectivity of the complexing agent. |
| Throughput | High, suitable for automation. | Moderate to High. | Low, manual and time-consuming. | Moderate. |
| Instrumentation | HPLC system with DAD. | Ion chromatograph with conductivity detector. | Burette, pH meter/indicator. | UV-Vis spectrophotometer. |
| Advantages | High specificity, sensitivity, and automation capability. | Excellent for ionic analytes in complex matrices. | Simple, inexpensive, no specialized equipment. | Simple, widely available instrumentation. |
| Disadvantages | Higher initial instrument cost. | Can be sensitive to matrix effects. | Low specificity and sensitivity. | Indirect method, requires a suitable complexing agent, lower sensitivity. |
Detailed Experimental Protocols for Alternative Methods
Ion Chromatography
Principle: Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. For iminodiacetic acid, an anion exchange column can be used, followed by suppressed conductivity detection.
Experimental Protocol:
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Eluent: A gradient of potassium hydroxide (B78521) (KOH) solution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
Acid-Base Titration
Principle: As a dicarboxylic acid, iminodiacetic acid can be titrated with a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable indicator.
Experimental Protocol:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water.
-
Procedure: Titrate the sample solution with the standardized NaOH solution. The equivalence point can be detected using a pH meter to monitor the pH change or by observing the color change of an indicator like phenolphthalein.
UV-Vis Spectrophotometry (after complexation)
Principle: Iminodiacetic acid forms stable complexes with various metal ions. The formation of a colored complex, for instance with Fe(III), allows for its quantification by measuring the absorbance at a specific wavelength.[2]
Experimental Protocol:
-
Reagents: A solution of a suitable metal salt (e.g., ferric chloride) and a buffer to maintain the optimal pH for complex formation.
-
Procedure: Mix the sample solution containing iminodiacetic acid with the metal salt solution and buffer. Allow the complex to form and then measure the absorbance at the wavelength of maximum absorption (λmax) of the complex using a UV-Vis spectrophotometer. A calibration curve is constructed using standard solutions of iminodiacetic acid.
Conclusion
The choice of the most appropriate analytical method for the assay of this compound is a critical decision that impacts the reliability and efficiency of quality control and research activities.
-
HPLC stands out as a highly specific, sensitive, and automatable method, making it ideal for routine analysis in a regulated environment where accuracy and precision are paramount. The derivatization-free approach further enhances its appeal by simplifying the workflow.
-
Ion Chromatography offers a robust alternative, particularly for samples with complex ionic matrices where the separation of the target analyte from interfering ions is crucial.
-
Acid-Base Titration , while being the simplest and most cost-effective method, suffers from a lack of specificity and is best suited for the analysis of pure or nearly pure samples.
-
UV-Vis Spectrophotometry after complexation provides a simple and accessible method but is an indirect measurement and may lack the sensitivity and selectivity of chromatographic techniques.
Ultimately, the selection should be based on a thorough evaluation of the specific application, available resources, and the required data quality. For drug development and quality control applications, the validated HPLC method is generally the preferred choice due to its superior performance characteristics.
References
A Head-to-Head Comparison of IDA and NTA Resins for His-Tagged Protein Purification
For researchers engaged in the purification of His-tagged proteins, the choice between Iminodiacetic Acid (IDA) and Nitrilotriacetic Acid (NTA) resins is a critical decision that significantly impacts protein yield, purity, and the overall success of the purification workflow. Both IDA and NTA are chelating agents used in Immobilized Metal Affinity Chromatography (IMAC) to immobilize divalent metal ions, typically Nickel (Ni2+), which then bind to the histidine residues of the His-tag. This guide provides an in-depth, objective comparison of their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed selection.
Key Performance Characteristics: IDA vs. NTA
The fundamental difference between IDA and NTA lies in their structure as chelating ligands. IDA is a tridentate ligand, meaning it has three points of attachment to the metal ion, while NTA is a tetradentate ligand with four binding sites.[1][2] This structural distinction directly influences their performance in protein purification. NTA's additional coordination site results in a stronger, more stable complex with the metal ion, leading to lower metal ion leaching and consequently higher purity of the eluted protein.[3][4][5] Conversely, IDA resins often exhibit a higher practical binding capacity due to a higher density of functional groups on the resin matrix.[3][6]
A summary of the key performance differences is presented in the table below:
| Feature | Iminodiacetic Acid (IDA) Resin | Nitrilotriacetic Acid (NTA) Resin |
| Chelating Group | Tridentate (3 binding sites)[1] | Tetradentate (4 binding sites)[1] |
| Metal Ion Coordination | Weaker, leaving three sites for histidine binding. | Stronger, leaving two sites for histidine binding.[4] |
| Binding Capacity | Generally higher (e.g., >25 µmol Ni2+/mL).[6][7] | Generally lower (e.g., >15 µmol Ni2+/mL).[6][7] |
| Protein Yield | Typically higher.[7] | Typically lower.[7] |
| Protein Purity | Lower, with a higher tendency for non-specific binding.[4][7] | Higher, with reduced non-specific binding.[4][7] |
| Metal Ion Leaching | Higher, due to weaker coordination.[4][5][7] | Significantly lower, due to stronger coordination.[4][7] |
| Resistance to EDTA | More sensitive; significant drop in binding capacity at higher concentrations.[4][6] | More robust; maintains higher binding capacity in the presence of EDTA.[4][6] |
| Resistance to DTT | More sensitive; greater reduction in binding capacity.[4][6] | More robust; shallower decay in binding capacity.[4][6] |
| Elution Conditions | Typically requires lower imidazole (B134444) concentrations.[5][7] | Generally requires higher imidazole concentrations.[7] |
| Cost | Generally less expensive.[4][5] | Generally more expensive. |
Visualizing the Difference: IDA vs. NTA Chelation
The way IDA and NTA coordinate with a metal ion is fundamental to their performance. The following diagrams illustrate their chemical structures and chelation mechanisms.
Experimental Protocols
To provide a framework for comparing IDA and NTA resins, a generalized experimental protocol for His-tagged protein purification is outlined below. This can be adapted for specific proteins and expression systems.
Resin Preparation and Charging
-
Resin Equilibration: For both IDA and NTA agarose (B213101) resins, suspend the required amount of slurry in deionized water in a suitable chromatography column. Allow the resin to settle and wash with 5-10 column volumes (CV) of deionized water.
-
Metal Ion Charging: Prepare a 50 mM solution of the desired metal salt (e.g., NiSO₄). Load 2 CV of the metal salt solution onto the column to charge the resin.
-
Wash: Wash the charged resin with 5-10 CV of deionized water to remove any unbound metal ions, followed by 5-10 CV of Binding Buffer.
Sample Preparation and Loading
-
Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in a suitable lysis buffer. The buffer composition can be optimized but often contains a buffer salt (e.g., Tris or phosphate), NaCl, and a low concentration of imidazole (10-20 mM) to reduce non-specific binding.
-
Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble His-tagged protein.
-
Sample Loading: Load the clarified lysate onto the equilibrated IDA and NTA columns at a controlled flow rate (e.g., 0.5-1 mL/min). Collect the flow-through for analysis.
Washing
-
Wash Buffer Application: After loading the sample, wash the columns with 10-20 CV of Wash Buffer. The Wash Buffer typically has the same composition as the Binding Buffer but may contain a slightly higher concentration of imidazole to remove weakly bound, non-specific proteins.
-
Monitoring: Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline, indicating the removal of unbound proteins.
Elution
-
Elution Buffer Application: Apply Elution Buffer containing a high concentration of imidazole (typically 250-500 mM) to the columns to displace the His-tagged protein from the resin.
-
Fraction Collection: Collect the eluted protein in fractions.
-
Analysis: Analyze the collected fractions using SDS-PAGE to determine the purity and yield of the target protein. A Bradford assay can be used to quantify the protein concentration in each fraction.[8]
Experimental Workflow for His-Tagged Protein Purification
The following diagram illustrates the typical workflow for purifying a His-tagged protein using either IDA or NTA resin.
Conclusion: Which Resin to Choose?
The choice between IDA and NTA resins depends on the specific requirements of the purification.
-
Choose IDA resin when:
-
Choose NTA resin when:
-
High purity is the top priority, for instance, for structural studies or therapeutic applications.[4]
-
Minimizing metal ion leaching is crucial.
-
The purification protocol involves the use of reducing agents (like DTT) or chelating agents (like EDTA).[4][6]
-
The target protein is expressed at low levels, and minimizing non-specific binding is critical.
-
By carefully considering these factors and the supporting experimental data, researchers can select the most appropriate resin to achieve their desired purification outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to Amino Acid Analysis: Capillary Electrophoresis with NDA Derivatization vs. HPLC with OPA Derivatization
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Leading Methods for Accurate Amino Acid Quantification.
The precise quantification of amino acids is fundamental in various scientific fields, from biomedical research and clinical diagnostics to ensuring the quality of biopharmaceuticals and food products.[1] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques widely employed for this purpose. Since most amino acids lack a native chromophore or fluorophore, a derivatization step is typically essential to enable sensitive detection.[2]
This guide provides an objective comparison of two common methods: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection following pre-column derivatization with naphthalene-2,3-dicarboxaldehyde (NDA), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence or UV detection after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).
At a Glance: Method Performance Comparison
The selection of an analytical method for amino acid analysis depends on various factors, including the required sensitivity, sample throughput, and the specific amino acids of interest. Below is a summary of the key performance characteristics of the CE-LIF with NDA derivatization and HPLC with OPA derivatization methods.
| Performance Parameter | Capillary Electrophoresis with NDA Derivatization | HPLC with OPA Derivatization |
| Linearity Range | 0.25–25 pmol/injection[3] | 5 to 1000 µmol/L[4] |
| Limit of Detection (LOD) | 5.0 to 22.4 fmol per injection[3] | 11–20 pmol/µL[5] |
| Limit of Quantification (LOQ) | 16.7 to 74.7 fmol per injection[3] | 33–60 pmol/µL[5] |
| Precision (Repeatability) | Migration time RSD < 1.8%, Peak height RSD < 7.8%[6] | Intra-assay CV: 1–7%[4] |
| Accuracy (Recovery) | 85% to 108%[7] | 91% to 108%[4] |
| Analysis Time | Typically faster separation times (< 30 minutes)[8] | 35-65 minutes per sample[2][4] |
| Sample Volume | Nanoliter injection volumes[2] | Microliter injection volumes[4] |
| Derivatization Notes | NDA reacts with primary amines in the presence of cyanide.[8] | OPA reacts with primary amines in the presence of a thiol. Does not react with secondary amines like proline.[9] |
Experimental Workflows and Signaling Pathways
To visualize the procedural steps of each analytical method, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
For reproducible and accurate results, the following detailed experimental protocols for both methods are provided.
Capillary Electrophoresis with NDA Derivatization and LIF Detection
This protocol is a composite of methodologies described in the literature for the analysis of primary amino acids.[8]
1. Reagent Preparation:
-
Background Electrolyte (BGE): Prepare a 25 mM sodium tetraborate (B1243019) solution containing 50 mM sodium dodecyl sulfate (B86663) (SDS).
-
Derivatization Reagents:
-
NDA Solution: Prepare a 2 mM solution of naphthalene-2,3-dicarboxaldehyde in acetonitrile.
-
Cyanide Solution: Prepare a 2 mM solution of sodium cyanide in 5 mM sodium tetraborate buffer.
-
-
Amino Acid Standards: Prepare a stock solution of amino acid standards and an internal standard (e.g., α-aminobutyric acid) in a suitable diluent.
2. Derivatization Procedure:
-
In a microvial, mix 20 µL of the sample or standard solution with the NDA and sodium cyanide solutions.[8]
-
Allow the reaction to proceed at room temperature for approximately 10 minutes.[8]
3. CE-LIF Instrumentation and Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 33 cm total length, 24.5 cm effective length).
-
Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH, 0.1 M NaOH, deionized water, and BGE. Between runs, flush with 0.1 M NaOH followed by BGE.[8]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 3 seconds).[8]
-
Separation Voltage: Apply a voltage of approximately 12.5 kV.[8]
-
Temperature: Maintain the capillary temperature at 25°C.[8]
-
Detection: Laser-Induced Fluorescence detector with appropriate excitation and emission wavelengths for NDA-amino acid derivatives.
4. Data Analysis:
-
Identify and quantify amino acid peaks based on their migration times and peak areas relative to the standards.
HPLC with OPA Derivatization and Fluorescence/UV Detection
This protocol is based on established methods for the automated pre-column derivatization and analysis of primary amino acids.[4][5]
1. Reagent Preparation:
-
Mobile Phase A: 40 mM Sodium Phosphate Monobasic (NaH2PO4), adjusted to pH 7.8 with NaOH.[5]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[5]
-
Derivatization Reagents:
2. Automated Derivatization and Injection:
-
Use an autosampler program to automate the derivatization immediately before injection.
-
A typical sequence involves drawing borate buffer, the sample or standard, and then the OPA reagent into the sample loop, with mixing steps in between.[5]
-
Allow a short reaction time (e.g., 1-2 minutes) before injection.[10]
3. HPLC Instrumentation and Conditions:
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse-AAA, 5 µm, 150 x 4.6 mm).[5]
-
Column Temperature: 40°C.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Gradient Elution: A gradient program is used to separate the derivatized amino acids, starting with a low percentage of Mobile Phase B and increasing over the run.
-
Detection: Fluorescence detector (Excitation: 330-340 nm, Emission: 450-455 nm) or a UV detector at 338 nm.[5][11]
4. Data Analysis:
-
Identify and quantify amino acid peaks based on their retention times and peak areas relative to the standards.
Conclusion
Both Capillary Electrophoresis with NDA derivatization and HPLC with OPA derivatization are robust and sensitive methods for the quantitative analysis of primary amino acids.
CE-LIF with NDA derivatization offers the advantages of extremely high sensitivity (femtomole to attomole detection limits), very small sample and reagent consumption, and often faster analysis times. This makes it particularly suitable for applications where sample volume is limited, such as in clinical diagnostics or microdialysis studies.
HPLC with OPA derivatization is a widely established and highly reproducible technique, often fully automated for high-throughput analysis.[12] While generally less sensitive than CE-LIF, its robustness and the stability of modern HPLC systems make it a workhorse in many quality control and research laboratories. The main limitation of OPA is its inability to react with secondary amines like proline, which may require a secondary derivatization step with a reagent like FMOC for a complete amino acid profile.[9]
The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, available instrumentation, and the range of amino acids to be quantified. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.
References
- 1. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acids determination using capillary electrophoresis with on-capillary derivatization and laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Comparative study of chelating resins for heavy metal removal including iminodiacetic acid
A deep dive into the performance of iminodiacetic acid, aminophosphonic acid, and thiourea-based chelating resins, offering researchers and drug development professionals a data-driven guide to selecting the optimal resin for their specific heavy metal removal needs.
The escalating issue of heavy metal contamination in aqueous environments necessitates the use of highly efficient and selective removal technologies. Among the most promising methods is the application of chelating resins, which utilize functional groups to form stable complexes with metal ions. This guide provides a comparative study of three prevalent types of chelating resins: those functionalized with iminodiacetic acid (IDA), aminophosphonic acid (APA), and thiourea (B124793).
Performance Comparison of Chelating Resins
The selection of an appropriate chelating resin is contingent on several factors, including the target metal ions, the pH of the solution, and the desired binding capacity. The following table summarizes the performance of IDA, APA, and thiourea-based resins in removing various heavy metals.
| Resin Type | Functional Group | Target Metals | Optimal pH Range | Adsorption Capacity (mmol/g) | Key Advantages |
| Iminodiacetic Acid (IDA) | Iminodiacetate | Cu(II), Ni(II), Co(II), Zn(II), Pb(II), Cd(II) | 4.0 - 7.0[1] | Cu(II): 1.79, Ni(II): 1.72, Hg(II): 0.96, Co(II): 1.26[2] | High affinity for transition metals, cost-effective.[1] |
| Aminophosphonic Acid (APA) | Aminophosphonate | Pb(II), Cd(II), Zn(II), Rare Earth Elements | 2.0 - 5.0[1] | Generally higher for heavy metals like Pb(II) and Cd(II) than IDA resins.[1] | Superior performance in acidic conditions, high selectivity for heavy metals.[1] |
| Thiourea-based | Thiourea | Precious metals (Au, Pt, Pd), Mercury (Hg), Cadmium (Cd), Lead (Pb) | Acidic to Neutral | Varies depending on the specific resin and target metal. | High selectivity for precious and soft metals.[3][4] |
Binding Mechanisms and Selectivity
The distinct functional groups of these resins dictate their binding mechanisms and selectivity towards different metal ions.
Iminodiacetic Acid (IDA) Resins: The iminodiacetic acid functional group acts as a tridentate ligand, forming stable five-membered chelate rings with metal ions through one nitrogen and two oxygen atoms. This structure provides high selectivity for divalent transition metal ions.[1] The typical selectivity order for IDA resins is Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺.
Aminophosphonic Acid (APA) Resins: These resins exhibit a high affinity for heavy metal cations due to the presence of phosphonic acid groups, which are strong acidic sites. APA resins are particularly effective in acidic solutions and show high selectivity for lead and other heavy metals.[1]
Thiourea-based Resins: The sulfur and nitrogen atoms in the thiourea functional group act as soft and hard donor atoms, respectively. This allows for strong coordination with soft and borderline Lewis acid metal ions, such as precious metals (gold, platinum, palladium) and heavy metals like mercury, cadmium, and lead, based on Pearson's Hard and Soft Acid-Base (HSAB) theory.[3][4]
Experimental Protocols
To ensure reproducible and comparable results when evaluating chelating resin performance, standardized experimental protocols are essential.
Batch Adsorption Experiments
This method is used to determine the equilibrium adsorption capacity of a resin.
-
Preparation of Metal Ion Solutions: Prepare stock solutions of the desired heavy metal salts (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Pb(NO₃)₂, CdCl₂·2.5H₂O) in deionized water. Prepare working solutions of known initial concentrations by diluting the stock solutions.
-
Resin Preparation: Wash the chelating resin with deionized water to remove any impurities.
-
Adsorption Test:
-
Add a known mass of the dried resin (e.g., 0.1 g) to a series of flasks.
-
Add a fixed volume of the metal ion solution (e.g., 50 mL) of varying initial concentrations to each flask.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Agitate the flasks in a shaker at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.[5]
-
-
Analysis:
-
After agitation, filter the resin from the solution.
-
Measure the final concentration of the metal ions in the filtrate using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the resin at equilibrium (qₑ, in mg/g or mmol/g) is calculated using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
-
C₀ is the initial metal ion concentration (mg/L or mmol/L).
-
Cₑ is the equilibrium metal ion concentration (mg/L or mmol/L).
-
V is the volume of the solution (L).
-
m is the mass of the resin (g).
-
Column Studies
Column experiments simulate the continuous flow conditions found in industrial applications.
-
Column Preparation:
-
Pack a glass column with a known amount of the chelating resin to a specific bed height.
-
Pass deionized water through the column to remove air bubbles and condition the resin.[6]
-
-
Adsorption:
-
Pump the heavy metal solution of a known initial concentration and pH through the column at a constant flow rate.[6]
-
Collect effluent samples at regular time intervals.
-
-
Analysis:
-
Measure the metal ion concentration in each effluent sample.
-
-
Breakthrough Curve: Plot the ratio of effluent concentration (C) to influent concentration (C₀) against time or bed volumes to obtain the breakthrough curve. The breakthrough point is typically defined as the point where the effluent concentration reaches a certain percentage (e.g., 5%) of the influent concentration.
-
Elution and Regeneration:
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating chelating resins.
References
- 1. Compare IDA to Aminophosphonic Chelating Resin for Metal Ion Removal [felitecn.com]
- 2. deswater.com [deswater.com]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. US20160207797A1 - Ion exchange resin regeneration method - Google Patents [patents.google.com]
A Comparative Guide to Iminodiacetic Acid Buffer for Peptide Mapping in Capillary Electrophoresis
For researchers, scientists, and drug development professionals seeking to optimize peptide mapping in capillary electrophoresis (CE), the choice of buffer system is paramount. This guide provides an objective comparison of iminodiacetic acid (IDA) buffer with other commonly used buffers, supported by experimental data, to inform the selection of the most appropriate buffer for achieving high-resolution and efficient peptide separations.
Iminodiacetic acid (IDA) has emerged as a compelling alternative to traditional buffers in CE for peptide mapping, offering distinct advantages in terms of resolution and analysis speed. This guide will delve into a quantitative comparison of IDA buffer with standard phosphate (B84403), borate (B1201080), and acetate (B1210297) buffers, providing detailed experimental protocols and performance metrics to aid in your analytical method development.
Performance Comparison of Buffer Systems in CE Peptide Mapping
The selection of a background electrolyte (BGE) is a critical parameter in CE, directly influencing the separation efficiency, selectivity, and analysis time. The following table summarizes the key performance characteristics of IDA buffer in comparison to phosphate, borate, and acetate buffers for peptide mapping.
| Buffer System | Typical Concentration & pH | Peak Resolution | Analysis Time | Peak Symmetry | Migration Time Reproducibility | Sensitivity | Key Advantages | Common Applications |
| Iminodiacetic Acid (IDA) | 50 mM, pH ~2.3[1] | Excellent[1] | Fast (up to half the transit time of phosphate buffer)[1] | Good | High | High | High resolving power, low conductivity allowing for high voltages and faster analysis, unique selectivity.[1] | High-resolution peptide mapping of complex protein digests. |
| Phosphate | 50-100 mM, pH 2.5 | Good[2] | Moderate | Good | Good | Good | Well-established, good buffering capacity at low pH. | Routine peptide mapping, protein analysis. |
| Borate | 20-100 mM, pH 8.0-10.0 | Moderate to Good | Moderate to Long | Fair to Good | Moderate | Moderate | Useful for separating peptides with similar charge-to-size ratios at alkaline pH. | Separation of specific peptide mixtures, analysis of glycoproteins. |
| Acetate | 20-100 mM, pH 4.0-5.5 | Moderate | Moderate | Fair to Good | Moderate | Moderate | Volatile, making it compatible with mass spectrometry (MS) detection. | CE-MS analysis of peptides. |
In-Depth Analysis of Iminodiacetic Acid Buffer
Iminodiacetic acid, an isoelectric buffer, offers a unique separation mechanism in a low pH environment (around 2.3)[1]. Its low conductivity is a significant advantage, as it permits the application of higher electric fields, leading to shorter analysis times without excessive Joule heating, which can negatively impact separation efficiency. Studies have demonstrated that IDA buffer can provide excellent resolution of complex peptide mixtures, such as those derived from tryptic digests of proteins like casein[1]. For instance, a direct comparison with a standard 80 mM phosphate buffer at pH 2.0 showed that a 50 mM IDA buffer could generate peptide maps with superior resolution in half the analysis time[1].
The unique selectivity of IDA buffer can be attributed to its chemical properties and its interaction with peptides at low pH. This can lead to different migration patterns compared to other acidic buffers, potentially resolving peptides that co-elute in other systems.
Experimental Protocols
To ensure a fair and reproducible comparison, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for performing peptide mapping in CE using IDA, phosphate, borate, and acetate buffers.
Protein Digestion Protocol (General)
A typical workflow for preparing a protein sample for peptide mapping is essential for obtaining a reproducible peptide mixture.
Capillary Electrophoresis Protocols
Instrumentation: A standard capillary electrophoresis system with UV or MS detection. Capillary: Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 50 cm). Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and then the respective running buffer. Between runs, a short rinse with the running buffer is typically sufficient. Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds). Detection: UV absorbance at 200 or 214 nm, or mass spectrometry.
1. Iminodiacetic Acid (IDA) Buffer Protocol
-
Background Electrolyte (BGE): 50 mM iminodiacetic acid, pH adjusted to ~2.3 with NaOH. For enhanced resolution of complex mixtures, 8 M urea can be added to the BGE[1].
-
Separation Voltage: 25-30 kV.
-
Temperature: 25 °C.
2. Phosphate Buffer Protocol
-
Background Electrolyte (BGE): 50-100 mM sodium phosphate, pH adjusted to 2.5 with phosphoric acid[2].
-
Separation Voltage: 20-25 kV.
-
Temperature: 25 °C.
3. Borate Buffer Protocol
-
Background Electrolyte (BGE): 50 mM sodium borate, pH adjusted to 9.0[3].
-
Separation Voltage: 15-20 kV.
-
Temperature: 25 °C.
4. Acetate Buffer Protocol
-
Background Electrolyte (BGE): 100 mM ammonium (B1175870) acetate, pH adjusted to 7.0 for compatibility with MS[4].
-
Separation Voltage: 20-25 kV.
-
Temperature: 25 °C.
Logical Relationship of Buffer Choice and Performance
The choice of buffer system has a direct impact on the key performance indicators of a CE peptide mapping method. The following diagram illustrates the logical relationship between the buffer's physicochemical properties and the resulting analytical performance.
Conclusion
The selection of an appropriate buffer system is a critical step in the development of a robust and high-performance peptide mapping method in capillary electrophoresis. Iminodiacetic acid (IDA) buffer presents a powerful option, particularly when high resolution and rapid analysis are required. Its low conductivity and unique selectivity at low pH offer significant advantages over traditional buffers like phosphate. While borate and acetate buffers have their specific applications, particularly in alkaline separations and CE-MS, IDA demonstrates superior overall performance for high-resolution peptide mapping. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their CE-based peptide analysis workflows.
References
- 1. Capillary electrophoresis of peptides and proteins in acidic, isoelectric buffers: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of peptides and proteins by capillary electrophoresis/mass spectrometry using acidic buffers and coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repligen.com [repligen.com]
Safety Operating Guide
Proper Disposal of Iminodiaciacetic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Iminodiacetic acid hydrochloride, a corrosive solid that can cause serious eye and skin irritation, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential safety information, operational plans, and step-by-step procedural guidance for the proper disposal of this compound.
Essential Safety and Handling Information
Before commencing any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) required for safe handling.
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][5]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH/MSHA approved respirator.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for iminodiacetic acid and its hydrochloride salt.
| Property | Iminodiacetic Acid | This compound |
| CAS Number | 142-73-4 | 2802-06-4 |
| Molecular Formula | C₄H₇NO₄ | C₄H₈ClNO₄ |
| Molecular Weight | 133.10 g/mol | 169.56 g/mol |
| Hazard Statements | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3) | Not explicitly provided in search results, but expected to be similar to the free acid with additional corrosive properties due to its acidic nature. |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 | Not explicitly provided in search results. Follow precautions for corrosive and irritating substances. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step. The following diagram illustrates this logical process.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocol: In-Lab Neutralization of Small Quantities
For small quantities of this compound, in-lab neutralization can be a viable disposal option before drain disposal. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
This compound waste
-
Sodium bicarbonate (baking soda) or another suitable inorganic base
-
Large beaker or container
-
Stir bar and stir plate
-
pH meter or pH paper
-
Cold water
Procedure:
-
Preparation: Perform all steps in a fume hood while wearing the appropriate PPE.[6]
-
Dilution: If the waste is a concentrated solution, dilute it by slowly adding the acidic solution to at least 10 parts of cold water in a large beaker.[7] For solid waste, dissolve it in a sufficient amount of cold water.
-
Prepare Neutralizing Solution: In a separate large container, prepare a solution of a weak base, such as sodium bicarbonate, in water.
-
Neutralization: Slowly and carefully add the diluted acidic waste to the stirring basic solution.[8] The addition should be done in small increments to control the rate of reaction and any heat generation. An ice bath can be used to cool the container if it becomes warm.[6]
-
pH Monitoring: After the initial reaction subsides, allow the mixture to stir for at least 15 minutes.[8] Check the pH of the solution using a calibrated pH meter or pH paper.
-
pH Adjustment: Continue to add the basic solution until the pH of the waste mixture is between 5 and 9.[8]
-
Final Disposal: Once the solution is neutralized, it can be flushed down the sanitary sewer with at least 20 parts of water.[6][8]
Operational and Disposal Plans
The primary methods for the disposal of this compound are through a licensed waste disposal company or, for small quantities, via in-lab neutralization.
1. Disposal via Licensed Contractor:
This is the recommended method for large quantities of waste or when in-lab treatment is not feasible.
-
Packaging: Collect the waste in a suitable, labeled, and sealed container.
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include any relevant hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]
-
Arranging Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
2. In-Lab Neutralization and Drain Disposal:
This method is suitable only for small quantities and is subject to local regulations. Always consult your institution's policies before proceeding. The experimental protocol outlined above provides the step-by-step procedure for this method.
Important Considerations:
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations.[2]
-
Spill Response: In the event of a spill, immediately evacuate the area if necessary. Wearing appropriate PPE, clean up the spill using absorbent materials. For larger spills, contact your EHS office.
-
Documentation: Maintain accurate records of all chemical waste disposal, including the date, quantity, and method of disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. coral.washington.edu [coral.washington.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling Iminodiacetic Acid Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Iminodiacetic acid hydrochloride is paramount. This guide provides immediate, procedural, and step-by-step information for the safe management of this compound in a laboratory setting.
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3][4]
-
Do not store at temperatures above 24°C (75.2°F).[1]
2. Handling:
-
Use in a well-ventilated area.[2][4][6] If dust or aerosols are generated, use a local exhaust ventilation system.[1][7]
-
Avoid breathing dust.[1][5][8] If ventilation is insufficient, wear a suitable dust respirator.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles or glasses, gloves, and a lab coat.[1][4][5][7] For larger spills, a full suit and boots may be necessary.[1]
-
Wash hands thoroughly after handling.[2][4][5][8] Do not eat, drink, or smoke in the handling area.[5][6]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Seek medical attention.[3][4][5]
-
Skin Contact: Immediately flush skin with plenty of water.[1] Remove contaminated clothing and shoes.[1][4] Wash clothing before reuse.[1][4] Seek medical attention if irritation occurs.[1][9]
-
Inhalation: Move the person to fresh air.[1][4][5] If not breathing, give artificial respiration.[1][4][5] If breathing is difficult, give oxygen.[1][4] Get medical attention.[1][4][5]
-
Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4][5] Seek medical attention.[5]
Disposal Plan
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[8]
-
Contaminated packaging should be disposed of as unused product.[8]
Quantitative Data Summary
| Property | Value |
| Appearance | White to almost white crystal powder |
| Melting Point | 250°C |
| Acute Toxicity (LD50) | Intraperitoneal (mouse): 250 mg/kg |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5][8] |
Experimental Workflow: Chemical Spill Response
Caption: Workflow for responding to a chemical spill of this compound.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. Iminodiacetic acid(142-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemstock.ae [chemstock.ae]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
